Methyl 4-(Dimethylamino)benzoate-D4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
183.24 g/mol |
Nom IUPAC |
methyl 2,3,5,6-tetradeuterio-4-(dimethylamino)benzoate |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3/i4D,5D,6D,7D |
Clé InChI |
DBQGARDMYOMOOS-UGWFXTGHSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])N(C)C)[2H] |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Foundational & Exploratory
Methyl 4-(Dimethylamino)benzoate-D4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Methyl 4-(Dimethylamino)benzoate-D4, a deuterated isotopologue of Methyl 4-(Dimethylamino)benzoate (B8555087). This compound serves as a crucial intermediate in the synthesis of isotopic labeling reagents used in advanced analytical techniques, particularly in the field of lipidomics.
Core Properties of this compound
This compound is a stable, isotopically labeled compound valued for its role in quantitative mass spectrometry-based research. The deuterium (B1214612) labels on the aromatic ring provide a distinct mass shift, enabling its use as an internal standard or as a component of a differential labeling strategy.
Chemical and Physical Properties
| Property | Value (this compound) | Value (Methyl 4-(Dimethylamino)benzoate) | Reference |
| Synonyms | 4-(Dimethylamino)benzoic-2,3,5,6-d4 Acid Methyl Ester | Methyl 4-dimethylaminobenzoate, p-Dimethylaminobenzoic acid methyl ester | [1] |
| CAS Number | 1175002-06-8 | 1202-25-1 | [1] |
| Molecular Formula | C₁₀H₉D₄NO₂ | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 183.24 g/mol | 179.22 g/mol | [1] |
| Appearance | Neat/Off-white solid | Off-white solid | [1] |
| Melting Point | Not available | 102 °C | [2] |
| Solubility | Not available | Soluble in organic solvents | |
| InChI | InChI=1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3/i4D,5D,6D,7D | InChI=1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3 | [1] |
| SMILES | [2H]c1c([2H])c(N(C)C)c([2H])c([2H])c1C(=O)OC | CN(C)c1ccc(C(=O)OC)cc1 | [1] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, the expected spectra can be inferred from the non-deuterated analog. The mass spectrum will show a characteristic shift corresponding to the four deuterium atoms. In the ¹H NMR spectrum, the aromatic signals will be absent due to the deuterium substitution. The ¹³C NMR will show signals for the methyl ester, the dimethylamino group, and the quaternary aromatic carbons, with potential subtle shifts and changes in coupling due to the deuterium atoms.
Mass Spectrometry (Electron Ionization) of Non-Deuterated Analog:
-
m/z: 179 (M+), 148, 178, 77, 74[3]
Application in Lipidomics: Synthesis of DMABA-d4 NHS Ester
The primary application of this compound is as a precursor for the synthesis of 4-(Dimethylamino)benzoic-d4 Acid N-Hydroxysuccinimide Ester (DMABA-d4 NHS Ester).[1] This deuterated NHS ester is a chemical derivatization reagent used in quantitative lipidomics to label the primary amine group of phosphatidylethanolamine (B1630911) (PE) lipids.
The use of a set of isotopically labeled DMABA NHS esters (e.g., D0, D4, D6, D10) allows for differential labeling of different sample groups.[4] This enables the pooling of samples and their subsequent analysis by mass spectrometry, where the relative abundance of PE lipids in each sample can be determined by comparing the signal intensities of the corresponding isotopic derivatives.[4]
Logical Workflow: From Intermediate to Lipid Analysis
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Methyl 4-(dimethylamino)benzoate | 1202-25-1 | FM74913 [biosynth.com]
- 3. Methyl 4-dimethylaminobenzoate | C10H13NO2 | CID 70994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
Methyl 4-(Dimethylamino)benzoate-D4 chemical structure and formula.
An In-depth Technical Guide to Methyl 4-(Dimethylamino)benzoate-D4
This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of Methyl 4-(dimethylamino)benzoate (B8555087). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, and applications, particularly as an intermediate in the synthesis of labeling reagents for mass spectrometry.
Chemical Structure and Formula
This compound is a stable, isotopically labeled compound where four hydrogen atoms on the benzene (B151609) ring have been replaced by deuterium (B1214612). This labeling is crucial for its use as an internal standard or in tracer studies.
The chemical structure and fundamental properties are summarized below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-(Dimethylamino)benzoic-2,3,5,6-d4 Acid Methyl Ester[1][2] |
| Molecular Formula | C₁₀H₉D₄NO₂[1][2] |
| Molecular Weight | 183.24 g/mol [1][2][3] |
| CAS Number | 1175002-06-8[1][3] |
| Chemical Structure |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> |
| SMILES | [2H]c1c([2H])c(N(C)C)c([2H])c([2H])c1C(=O)OC |
| InChI Key | DBQGARDMYOMOOS-UGWFXTGHSA-N[2] |
| Physical Form | Neat[2] |
Quantitative Data
While specific analytical data for this compound is not widely published, data for its non-deuterated analogue, Methyl 4-(dimethylamino)benzoate (CAS: 1202-25-1), can be used as a reference for its chromatographic and mass spectrometric behavior. The primary difference in mass spectrometry will be the increased mass due to the four deuterium atoms.
Mass Spectrometry Data for Methyl 4-(dimethylamino)benzoate (Non-Deuterated)
| m/z | Relative Intensity |
| 179 | 87.20 |
| 178 | 47.20 |
| 148 | 99.99 |
| 77 | 28.00 |
| 74 | 13.60 |
Source: MassBank of North America (MoNA)[4]
For this compound, the molecular ion peak would be expected at m/z 183.
Synthesis and Application
This compound is primarily used as an intermediate in the synthesis of DMABA-d4 NHS Ester (4-(dimethylamino)-2,5-dioxo-1-pyrrolidinyl ester-benzoic-2,3,5,6-d4 acid).[2][5] This deuterated N-hydroxysuccinimide ester is a derivatizing reagent used in mass spectrometry to label the primary amine group of lipids, such as phosphatidylethanolamines (PE).[1][6][7] This labeling allows for sensitive and universal detection of PE subclasses in biological samples.[1][6][7]
The following workflow illustrates the synthesis of DMABA-d4 NHS Ester from its precursor and its subsequent application in lipid analysis.
Caption: Synthetic workflow of DMABA-d4 NHS Ester and its application.
Experimental Protocols
General Synthesis of this compound
Plausible Synthetic Steps:
-
Deuteration of 4-(Dimethylamino)benzoic acid: 4-(Dimethylamino)benzoic acid is heated in a strong deuterated acid, such as a mixture of D₂SO₄ and D₂O, to facilitate electrophilic substitution of the aromatic protons with deuterium. The reaction is monitored by NMR until the desired level of deuteration is achieved.
-
Purification: The deuterated acid is then isolated by neutralization and purified, for example, by recrystallization.
-
Esterification: The resulting 4-(Dimethylamino)benzoic-d4 acid is then esterified to the methyl ester. A common method is the Fischer esterification, involving refluxing the acid in methanol (B129727) with a catalytic amount of strong acid (e.g., H₂SO₄).
-
Final Purification: The final product, this compound, is purified by chromatography or recrystallization.
Derivatization of Phosphatidylethanolamine Lipids with DMABA-d4 NHS Ester
The following is a sample protocol for the use of DMABA-d4 NHS Ester, the downstream product of this compound, for labeling PE lipids in a biological sample. This protocol is adapted from methodologies developed for lipid analysis.[1]
Materials:
-
Lipid extract from biological sample
-
DMABA-d4 NHS Ester solution (e.g., 10 mg/mL in methylene (B1212753) chloride)
-
0.25 mM triethylammonium (B8662869) bicarbonate buffer
-
Deionized water
Procedure:
-
Sample Preparation: Dry the lipid extract under a gentle stream of nitrogen.
-
Resuspension: Resuspend the dried lipid extract in 65 µL of ethanol and 15 µL of 0.25 mM triethylammonium bicarbonate buffer.
-
Labeling Reaction: Add 20 µL of the DMABA-d4 NHS Ester solution to the resuspended lipid extract.
-
Incubation: Incubate the reaction mixture at 60°C for 1 hour.
-
Hydrolysis of Excess Reagent: Add 400 µL of deionized water to hydrolyze any unreacted DMABA-d4 NHS Ester. Incubate for 30 minutes at room temperature.
-
Extraction: Extract the labeled phospholipids (B1166683) using a standard method such as the Bligh and Dyer extraction.
-
Analysis: The extracted, labeled PE lipids are now ready for analysis by tandem mass spectrometry. Derivatization with DMABA-d4 NHS ester will result in a mass shift and allows for identification through a precursor ion scan.[1]
The logical flow for this experimental procedure is outlined below.
Caption: Experimental workflow for labeling lipids with DMABA-d4 NHS Ester.
Conclusion
This compound is a valuable chemical intermediate for the synthesis of deuterated labeling reagents used in advanced analytical techniques. Its primary application in the synthesis of DMABA-d4 NHS Ester facilitates the sensitive and comprehensive analysis of phosphatidylethanolamine lipids by mass spectrometry, which is of significant interest in lipidomics and disease research. This guide provides core technical information to support the use of this compound in a research and development setting.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methyl 4-dimethylaminobenzoate | C10H13NO2 | CID 70994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DMABA-d4 NHS Ester Avanti Research™ - A Croda Brand | 1175002-03-5 [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Methyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated methyl benzoate (B1203000). Deuteration, the strategic replacement of hydrogen with deuterium (B1214612), offers significant advantages in various scientific applications, particularly in drug development and metabolic research. This document details the core properties, experimental methodologies, and practical applications of deuterated methyl benzoate, serving as an essential resource for professionals in the field.
Core Physical and Chemical Properties
Deuterated methyl benzoate, most commonly available as methyl benzoate-d5 (with a deuterated phenyl ring) and methyl benzoate-d8 (with both the phenyl ring and methyl group deuterated), shares a similar chemical structure with its non-deuterated counterpart but exhibits subtle yet crucial differences in its physical properties due to the isotopic substitution. These differences are primarily exploited in analytical chemistry, particularly in mass spectrometry-based quantification.
Data Presentation: A Comparative Analysis
The following table summarizes the key physical and chemical properties of methyl benzoate and its deuterated isotopologues.
| Property | Methyl Benzoate | Methyl Benzoate-d5 | Methyl Benzoate-d8 |
| Molecular Formula | C₈H₈O₂ | C₈H₃D₅O₂ | C₈D₈O₂ |
| Molecular Weight | 136.15 g/mol [1] | 141.18 g/mol [2] | 144.20 g/mol [3][4] |
| CAS Number | 93-58-3[1] | 68661-19-8[2] | 91929-46-3[3][4] |
| Appearance | Colorless liquid[5][6] | Not specified (expected to be a colorless liquid) | Colorless Liquid[3] |
| Boiling Point | 198-199 °C[7] | Not specified | 198-199 °C[8] |
| Melting Point | -12 °C[7] | Not specified | -12 °C[8] |
| Density | 1.088 g/mL at 20 °C[7] | Not specified | 1.152 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.516[7] | Not specified | Not specified |
The Deuterium Isotope Effect
The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the lower zero-point energy of the C-D bond. As a result, reactions that involve the cleavage of a C-H bond in a rate-determining step will proceed more slowly when deuterium is present at that position. This phenomenon is known as the Kinetic Isotope Effect (KIE) and is a cornerstone of using deuterated compounds in drug metabolism studies to enhance pharmacokinetic profiles.
Experimental Protocols
Detailed and accurate experimental protocols are critical for the synthesis and application of deuterated methyl benzoate.
Synthesis of Methyl Benzoate (Fischer Esterification)
A common method for synthesizing methyl benzoate and its deuterated analogues is through Fischer esterification. The following is a generalized protocol.
Materials:
-
Benzoic acid (or deuterated benzoic acid)
-
Methanol (B129727) (or deuterated methanol)
-
Concentrated sulfuric acid (catalyst)
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Boiling chips
Procedure:
-
In a round-bottomed flask, combine benzoic acid (or its deuterated analogue) with an excess of methanol (or its deuterated analogue).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Add boiling chips and attach a reflux condenser.
-
Heat the mixture to reflux for approximately one hour.[9][10]
-
After cooling to room temperature, transfer the mixture to a separatory funnel containing water.
-
Extract the methyl benzoate into dichloromethane.
-
Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted benzoic acid. Caution should be exercised due to potential foaming from CO₂ evolution.[10]
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the dichloromethane by distillation.
-
Purify the resulting methyl benzoate by distillation.
Quantitative Analysis using Deuterated Methyl Benzoate as an Internal Standard (Isotope Dilution Mass Spectrometry)
Deuterated methyl benzoate is an ideal internal standard for the quantification of methyl benzoate in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
General Workflow:
-
Sample Preparation: A known amount of deuterated methyl benzoate (the internal standard) is added to the sample containing the unknown quantity of non-deuterated methyl benzoate (the analyte).
-
Extraction: The analyte and internal standard are extracted from the sample matrix.
-
Chromatographic Separation: The extract is injected into a GC or LC system to separate the methyl benzoate from other components in the matrix. Due to their similar physical properties, the analyte and the internal standard will have nearly identical retention times.
-
Mass Spectrometric Detection: As the compounds elute from the chromatography column, they are ionized and detected by the mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) ratios corresponding to the molecular ions or characteristic fragment ions of both the analyte and the internal standard.
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Mandatory Visualizations
The following diagrams illustrate key processes involving deuterated methyl benzoate.
References
- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Methyl Benzoate-d8 | CymitQuimica [cymitquimica.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. METHYL BENZOATE - Ataman Kimya [atamanchemicals.com]
- 7. Methyl benzoate | 93-58-3 [chemicalbook.com]
- 8. methyl benzoate-d8 | CAS#:91929-46-3 | Chemsrc [chemsrc.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. personal.tcu.edu [personal.tcu.edu]
A Comprehensive Technical Guide to Methyl 4-(Dimethylamino)benzoate-D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 4-(Dimethylamino)benzoate-D4, a deuterated isotopologue of Methyl 4-(dimethylamino)benzoate (B8555087). This document consolidates essential information regarding its identification, chemical properties, and applications, with a focus on its role in advanced analytical techniques.
Chemical Identification and Synonyms
This compound is a stable, isotopically labeled compound valuable in mass spectrometry-based quantitative analysis and as a precursor in the synthesis of derivatizing agents.
| Identifier | Value |
| CAS Number | 1175002-06-8[1] |
| Molecular Formula | C₁₀H₉D₄NO₂[2] |
| Molecular Weight | 183.24 g/mol [2] |
Synonyms:
-
4-(Dimethylamino)benzoic-2,3,5,6-d4 Acid Methyl Ester[2]
-
p-Dimethylaminobenzoic acid, methyl ester-d4
-
Methyl 4-(dimethylamino)benzoate-2,3,5,6-d4
Physicochemical Properties
| Property | Value (for non-deuterated form) |
| Melting Point | 100-102 °C[3] |
| Boiling Point | ~312 °C (rough estimate) |
| Appearance | Off-white solid |
| Solubility | Information not available |
Applications in Research and Development
This compound is a key intermediate in the synthesis of DMABA-d4 NHS Ester (4-(dimethylamino)-2,5-dioxo-1-pyrrolidinyl ester-benzoic-2,3,5,6-d4 acid). This N-hydroxysuccinimide ester is a derivatizing reagent used to label the primary amine group of phosphatidylethanolamine (B1630911) (PE) lipids. This derivatization facilitates the universal detection and quantification of all PE lipid subclasses (diacyl, ether, and plasmalogen) using electrospray tandem mass spectrometry.[4][5]
The deuterated DMABA label serves as an internal standard in quantitative lipidomics studies, allowing for the accurate measurement of relative changes in PE lipid abundance between different experimental conditions.[4]
Experimental Protocols
Synthesis of DMABA-d4 NHS Ester from this compound
While a detailed, step-by-step protocol for this specific synthesis is not publicly available, the general chemical transformation involves two key steps:
-
Saponification: The methyl ester of this compound is hydrolyzed to the corresponding carboxylic acid, 4-(Dimethylamino)benzoic acid-D4. This is typically achieved by reacting the ester with a base, such as sodium hydroxide (B78521) or lithium hydroxide, in a suitable solvent mixture like methanol/water, followed by acidification to protonate the carboxylate.
-
Esterification with N-Hydroxysuccinimide (NHS): The resulting 4-(Dimethylamino)benzoic acid-D4 is then reacted with N-hydroxysuccinimide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the DMABA-d4 NHS ester.
Logical Workflow for Synthesis
Caption: General synthetic pathway from the starting material to the final derivatizing agent.
Derivatization of Phosphatidylethanolamine (PE) Lipids with DMABA-d4 NHS Ester
The following is a general protocol for the derivatization of PE lipids in a biological sample for mass spectrometry analysis, using the deuterated reagent as an internal standard.
-
Lipid Extraction: Extract total lipids from the biological sample (e.g., cells, tissue) using a standard method such as the Bligh-Dyer or Folch extraction.
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen. Re-suspend the dried lipids in a suitable solvent system, for example, a mixture of ethanol (B145695) and a buffer such as triethylammonium (B8662869) bicarbonate.
-
Derivatization Reaction:
-
To the sample designated as the internal standard, add a solution of DMABA-d4 NHS Ester in an appropriate solvent (e.g., methylene (B1212753) chloride).
-
For the experimental samples, use the non-deuterated DMABA NHS Ester.
-
Incubate the reaction mixture, for instance, at 60°C for one hour, to allow for the complete derivatization of the primary amine of the PE lipids.[5]
-
-
Quenching and Extraction: After incubation, quench the reaction by adding water to hydrolyze any unreacted NHS ester. Re-extract the lipids to remove the excess reagent and by-products.
-
Sample Analysis: The derivatized lipid samples are now ready for analysis by mass spectrometry.
Experimental Workflow for Lipid Derivatization
Caption: Workflow for labeling PE lipids with DMABA-d4 NHS Ester for mass spec analysis.
Analytical Methods
While a specific, validated HPLC method for the routine analysis of this compound is not detailed in the available literature, a general reverse-phase HPLC (RP-HPLC) method can be developed based on the properties of the non-deuterated analogue.
General RP-HPLC Parameters (for method development):
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate).
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm or its absorbance maximum).
-
Flow Rate: Typically around 1 mL/min.
-
Injection Volume: 5-20 µL.
Method development would require optimization of the mobile phase composition, gradient profile, and detector settings to achieve adequate separation and sensitivity.
Safety and Handling
Handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
The Pivotal Role of Methyl 4-(Dimethylamino)benzoate-D4 as an Internal Standard in Quantitative Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Methyl 4-(Dimethylamino)benzoate-D4 and its critical function as an internal standard in modern analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). For professionals engaged in drug development, pharmacokinetics, and other quantitative scientific research, the use of stable isotope-labeled internal standards like this compound is paramount for achieving accurate and reliable results.
The Principle of Isotope Dilution Mass Spectrometry and the Role of Internal Standards
In quantitative analysis, especially within complex biological matrices, variability in sample preparation and instrument response can introduce significant error. An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. The IS co-elutes with the analyte and experiences similar effects of extraction loss and ionization suppression or enhancement in the mass spectrometer.
Deuterated standards, such as this compound, are considered the "gold standard" for internal standards in mass spectrometry.[1][2][3] This is because their chemical and physical behavior is nearly identical to their non-labeled counterparts, ensuring they accurately track the analyte throughout the analytical process. The slight mass difference due to the deuterium (B1214612) atoms allows the mass spectrometer to distinguish between the analyte and the internal standard. This technique, known as isotope dilution mass spectrometry (IDMS), provides a highly accurate and precise method for quantification.[1][2][3]
The fundamental principle of IDMS is based on the measurement of the ratio of the analyte's signal to the signal of the known amount of the isotopically labeled internal standard. This ratio is then used to calculate the concentration of the analyte, effectively normalizing for variations in sample handling and instrument performance.
Physicochemical Properties of Methyl 4-(Dimethylamino)benzoate (B8555087) and its Deuterated Analog
Methyl 4-(dimethylamino)benzoate is a compound that can be used as a fluorescent probe and in organic synthesis.[4] Its deuterated form, this compound, shares these fundamental properties but carries a higher molecular weight due to the replacement of four hydrogen atoms with deuterium.
| Property | Methyl 4-(dimethylamino)benzoate | This compound |
| Chemical Formula | C₁₀H₁₃NO₂ | C₁₀H₉D₄NO₂ |
| Molecular Weight | 179.22 g/mol [5] | 183.24 g/mol [6] |
| Synonyms | Methyl p-(dimethylamino)benzoate | 4-(Dimethylamino)benzoic-2,3,5,6-d4 Acid Methyl Ester[6][7] |
| Appearance | Neat | Neat[6] |
The key to the utility of this compound as an internal standard lies in its near-identical chromatographic retention time and ionization efficiency to the non-deuterated analyte, while being distinguishable by its mass-to-charge ratio (m/z).
Experimental Protocol: Quantification of Methyl 4-(Dimethylamino)benzoate using LC-MS/MS
This section outlines a typical experimental protocol for the quantitative analysis of Methyl 4-(dimethylamino)benzoate in a biological matrix (e.g., plasma) using this compound as an internal standard.
Materials and Reagents
-
Methyl 4-(dimethylamino)benzoate (analyte) reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Control plasma
Sample Preparation
A protein precipitation method is commonly employed for plasma samples:
-
Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
To 100 µL of each sample, add 10 µL of the internal standard working solution (containing a known concentration of this compound).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
| Parameter | Setting |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Mass Spectrometer Parameters
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure selectivity and sensitivity. The precursor and product ions for both the analyte and the internal standard are optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methyl 4-(dimethylamino)benzoate | 180.1 | 148.1 | 15 |
| This compound | 184.1 | 152.1 | 15 |
Calibration and Quantification
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then determined from this curve using the measured peak area ratio.
Data Presentation
The following tables summarize typical quantitative data that would be generated in a method validation study.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Methyl 4-(dimethylamino)benzoate | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low QC | 3 | < 10 | ± 10 | < 10 | ± 10 |
| Mid QC | 100 | < 10 | ± 10 | < 10 | ± 10 |
| High QC | 800 | < 10 | ± 10 | < 10 | ± 10 |
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental principle of using an internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Caption: The principle of isotope dilution for accurate quantification.
Conclusion
This compound serves as an ideal internal standard for the accurate and precise quantification of its non-deuterated analog in various matrices. Its use in isotope dilution mass spectrometry effectively compensates for variations in sample preparation and instrumental analysis, leading to highly reliable data. For researchers in drug development and other scientific fields, the application of such stable isotope-labeled internal standards is a cornerstone of robust and defensible quantitative analytical methods.
References
- 1. lcms.cz [lcms.cz]
- 2. resolvemass.ca [resolvemass.ca]
- 3. texilajournal.com [texilajournal.com]
- 4. Methyl 4-(dimethylamino)benzoate | 1202-25-1 | FM74913 [biosynth.com]
- 5. Methyl 4-dimethylaminobenzoate | C10H13NO2 | CID 70994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Buy Online CAS Number 1175002-06-8 - TRC - this compound | LGC Standards [lgcstandards.com]
A Technical Guide to the Isotopic Labeling Purity of Methyl 4-(Dimethylamino)benzoate-D4
This technical guide provides a comprehensive overview of the synthesis and, more critically, the analytical methodologies used to determine the isotopic labeling purity of Methyl 4-(Dimethylamino)benzoate-D4. The purity of deuterated standards is of paramount importance for their application as internal standards in quantitative mass spectrometry-based analyses, ensuring accuracy and reliability in drug development and various research fields.[1]
Introduction to this compound
This compound is the deuterated form of Methyl 4-(Dimethylamino)benzoate (B8555087), a fluorescent probe.[2] The deuterated version serves as a valuable internal standard in bioanalytical studies. The incorporation of four deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled compound without significantly altering its chemical properties. This makes it an ideal tool for pharmacokinetic and metabolic profiling.
Synthesis of this compound
The synthesis of this compound involves the introduction of deuterium atoms onto the aromatic ring of the molecule. While specific synthetic routes can be proprietary, a common approach involves the esterification of a deuterated precursor, 4-(Dimethylamino)benzoic-2,3,5,6-d4 acid.
Analytical Methodologies for Purity Assessment
The determination of both chemical and isotopic purity of this compound is crucial. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution and enrichment of a labeled compound.[3][4] By analyzing the mass-to-charge ratio, the degree of deuterium incorporation can be accurately quantified.
Experimental Protocol: Isotopic Purity by HRMS
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as a Quadrupole-Orbitrap (Q-Orbitrap) or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.
-
-
Data Acquisition:
-
Infuse the working solution directly into the ESI source.
-
Acquire full-scan mass spectra in positive ion mode over a relevant m/z range (e.g., m/z 150-200).
-
Ensure sufficient resolution to distinguish between the different isotopologues.
-
-
Data Analysis:
-
Extract the ion currents for the unlabeled compound (M+0) and the deuterated isotopologues (M+1, M+2, M+3, M+4).
-
Calculate the isotopic enrichment by comparing the relative intensities of the mass isotopologues, correcting for the natural isotopic abundance of carbon-13.
-
Quantitative Data: Isotopic Purity by HRMS
| Isotopologue | Theoretical m/z | Measured Relative Abundance (%) |
| M+0 (d0) | 179.09 | 0.1 |
| M+1 (d1) | 180.10 | 0.2 |
| M+2 (d2) | 181.10 | 0.5 |
| M+3 (d3) | 182.11 | 1.0 |
| M+4 (d4) | 183.12 | 98.2 |
Note: The data presented in this table is representative and may vary between different batches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is instrumental in confirming the position of the deuterium labels and assessing the isotopic purity.[1] ¹H NMR is used to quantify the residual protons at the labeled positions, while ²H NMR can directly detect the deuterium atoms.
Experimental Protocol: Isotopic Purity by ¹H NMR
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
-
Instrumentation:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Acquisition:
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a known internal standard for quantitative analysis if required.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the residual proton signals corresponding to the labeled aromatic positions.
-
Compare the integrals of the residual proton signals to the integral of a known, un-deuterated proton signal (e.g., the methyl protons) to determine the isotopic purity.
-
Quantitative Data: Isotopic Purity by ¹H NMR
| Proton Signal | Chemical Shift (ppm) | Integral | Isotopic Purity (%) |
| Aromatic Protons (residual) | ~6.7 - 7.9 | 0.02 | >99 |
| N-Methyl Protons | ~3.0 | 6.00 | - |
| O-Methyl Protons | ~3.8 | 3.00 | - |
Note: The data presented in this table is representative and may vary between different batches.
Analytical Workflow
The following diagram illustrates a general workflow for the comprehensive analysis of the isotopic labeling purity of this compound.
Conclusion
The determination of isotopic labeling purity for this compound is a critical quality control step. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive assessment of both the degree of deuteration and the specific positions of the deuterium labels. This ensures the suitability of the material as a reliable internal standard for demanding quantitative analytical applications in research and development.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Methyl 4-(dimethylamino)benzoate | 1202-25-1 | FM74913 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
An In-depth Technical Guide to the Core Differences Between Methyl 4-(Dimethylamino)benzoate and its D4 Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key distinctions between Methyl 4-(Dimethylamino)benzoate (B8555087) and its deuterated analog, Methyl 4-(Dimethylamino)benzoate-D4. This document details their physicochemical properties, spectroscopic differences, and synthetic methodologies. Furthermore, it explores the practical applications of isotopic labeling in research and drug development, with a focus on the use of the D4 analog as an internal standard in pharmacokinetic studies.
Introduction: The Significance of Isotopic Labeling
Isotopic labeling, the replacement of an atom in a molecule with one of its isotopes, is a powerful technique in chemical and biomedical research. Deuterium (B1214612) (D or ²H), a stable isotope of hydrogen, is frequently used to create labeled compounds. This substitution, while seemingly minor, introduces a mass difference that is readily detectable by mass spectrometry and can subtly influence the molecule's physicochemical properties and metabolic fate. This guide focuses on Methyl 4-(Dimethylamino)benzoate and its D4 analog, where four hydrogen atoms on the aromatic ring have been replaced with deuterium. This specific labeling makes the D4 analog an invaluable tool, particularly in quantitative bioanalysis.
Physicochemical Properties
The introduction of four deuterium atoms results in a slight increase in the molecular weight of the D4 analog compared to its non-deuterated counterpart. While many other physical properties are expected to be very similar, this mass difference is the cornerstone of its utility in analytical applications.
Table 1: Comparison of Physicochemical Properties
| Property | Methyl 4-(Dimethylamino)benzoate | This compound |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₉D₄NO₂ |
| Molecular Weight | 179.22 g/mol [1] | 183.24 g/mol |
| CAS Number | 1202-25-1[1] | 1175002-06-8 |
| Melting Point | 102 °C | Not reported |
| Boiling Point | Not reported | Not reported |
| Appearance | White to light yellow crystalline powder | Not reported |
Spectroscopic Analysis: A Tale of Two Isotopes
The key differences between the two compounds are most evident in their mass and nuclear magnetic resonance (NMR) spectra.
Mass Spectrometry
In mass spectrometry, the D4 analog exhibits a molecular ion peak that is four mass units higher than that of the unlabeled compound. This distinct mass shift allows for the clear differentiation and independent quantification of the two species when present in the same sample, forming the basis of its use as an internal standard.
Table 2: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragmentation Ions |
| Methyl 4-(Dimethylamino)benzoate | m/z 179 | m/z 148, 178, 77, 74[1] |
| This compound | m/z 183 (Predicted) | Predicted to show corresponding shifts in fragment ions containing the deuterated ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The substitution of protons with deuterium atoms on the aromatic ring leads to predictable changes in the ¹H and ¹³C NMR spectra.
-
¹H NMR: In the ¹H NMR spectrum of the D4 analog, the signals corresponding to the aromatic protons are absent. The remaining signals for the methyl groups on the amine and the ester will be present, but the complex splitting pattern arising from coupling with the aromatic protons is eliminated.
-
¹³C NMR: The ¹³C NMR spectrum of the D4 analog will show the signals for the deuterated carbons as triplets (due to coupling with deuterium, which has a spin I=1) and at slightly shifted chemical shifts compared to the protonated carbons. The signals for the non-deuterated carbons will remain largely unchanged.
Table 3: NMR Spectroscopy Data
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Methyl 4-(Dimethylamino)benzoate | δ 7.94 (d, 2H), 6.66 (d, 2H), 3.85 (s, 3H), 3.02 (s, 6H) | δ 167.4, 153.4, 131.5, 116.9, 110.8, 51.5, 40.0 |
| This compound | δ 3.85 (s, 3H), 3.02 (s, 6H) (Predicted: aromatic signals absent) | Predicted to show triplets for deuterated carbons and slight shifts. |
Experimental Protocols
Synthesis of Methyl 4-(Dimethylamino)benzoate
A common method for the synthesis of Methyl 4-(Dimethylamino)benzoate is the Fischer esterification of 4-(Dimethylamino)benzoic acid with methanol (B129727), using a strong acid catalyst.
Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(Dimethylamino)benzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Synthesis of this compound
The synthesis of the D4 analog typically involves the esterification of the corresponding deuterated carboxylic acid, 4-(Dimethylamino)benzoic acid-D4. The deuterated starting material can be prepared through various methods, including acid-catalyzed hydrogen-deuterium exchange on the aromatic ring of 4-(Dimethylamino)benzoic acid.
Protocol: Synthesis of this compound (General Approach)
-
Deuteration of Starting Material: Prepare 4-(Dimethylamino)benzoic acid-D4 by treating 4-(Dimethylamino)benzoic acid with a deuterium source (e.g., D₂SO₄ in D₂O) under conditions that promote electrophilic aromatic substitution. This step requires careful control of reaction time and temperature to achieve high levels of deuteration.
-
Esterification: Once the deuterated carboxylic acid is obtained and purified, perform a Fischer esterification as described in the protocol for the non-deuterated compound, using methanol and an acid catalyst.
-
Purification: The workup and purification steps are analogous to those for the synthesis of the unlabeled compound.
Applications in Research and Drug Development
The primary utility of this compound lies in its application as an internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic studies.
Internal Standard in Pharmacokinetic Studies
In a typical pharmacokinetic study, a drug candidate is administered to a test subject, and its concentration in biological fluids (e.g., plasma, urine) is measured over time. To ensure the accuracy and precision of these measurements, an internal standard is added to each sample at a known concentration. The ideal internal standard is a stable, isotopically labeled version of the analyte, as it has nearly identical chemical and physical properties but is distinguishable by mass.
The workflow for using this compound as an internal standard in a hypothetical pharmacokinetic study of a drug that is metabolized to 4-(Dimethylamino)benzoic acid is outlined below.
Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.
Fluorescent Probe Applications
Methyl 4-(dimethylamino)benzoate and its derivatives are known to exhibit fluorescence.[2] Their emission properties can be sensitive to the local environment, making them potentially useful as fluorescent probes to study molecular interactions and microenvironments, for instance, within biological membranes or polymer matrices.[3][4] The experimental setup for such studies typically involves exciting the sample at its absorption maximum and measuring the resulting fluorescence emission spectrum.
Caption: Experimental setup for fluorescence spectroscopy.
Conclusion
The key difference between Methyl 4-(Dimethylamino)benzoate and its D4 analog is the presence of four deuterium atoms on the aromatic ring of the latter. This isotopic substitution results in a distinct mass difference, which is the foundation of the D4 analog's primary application as an internal standard in mass spectrometry-based quantitative analysis. While their other physicochemical properties are largely similar, the spectroscopic differences are pronounced and well-defined. The synthesis of the D4 analog requires an additional deuteration step, typically performed on the carboxylic acid precursor. The use of deuterated internal standards is a critical component of modern bioanalytical workflows, ensuring the accuracy and reliability of pharmacokinetic and other quantitative studies in drug development and research. Furthermore, the inherent fluorescence of these compounds opens up possibilities for their use as environmental probes. This guide provides a foundational understanding of these two compounds for researchers and scientists working in related fields.
References
The Gold Standard in Sunscreen Analysis: A Technical Guide to Methyl 4-(Dimethylamino)benzoate-D4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis and pharmacokinetic studies, the precision and reliability of quantitative data are paramount. This is particularly true in the safety and efficacy assessment of cosmetic ingredients and pharmaceutical compounds. Methyl 4-(Dimethylamino)benzoate-D4, a deuterium-labeled internal standard, serves as a critical tool for the accurate quantification of its non-labeled analogue, a key component in the sunscreen agent Padimate O. This technical guide provides a comprehensive review of the applications of this compound, focusing on its use in analytical methodologies crucial for drug development and regulatory compliance.
Core Application: An Internal Standard for Padimate O Analysis
This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of Methyl 4-(Dimethylamino)benzoate (B8555087) and its parent compound, Padimate O (also known as 2-ethylhexyl 4-(dimethylamino)benzoate or EDP). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS analysis. By introducing a known quantity of the deuterated standard into a sample, it co-elutes with the analyte and experiences identical conditions during extraction, chromatography, and ionization. This effectively mitigates variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
Bioanalytical Methodologies: A Hypothetical-Illustrative Protocol
Experimental Protocol: Quantification of Padimate O in Human Plasma by LC-MS/MS
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a 100 ng/mL solution of this compound in methanol (B129727) (internal standard).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Padimate O: m/z 278.2 → 166.1 (Quantifier), m/z 278.2 → 120.1 (Qualifier)
-
This compound (Internal Standard): m/z 184.1 → 138.1 (Quantifier)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation: Expected Method Validation Parameters
The following table summarizes the anticipated quantitative data from a validated analytical method for Padimate O using this compound as an internal standard.
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Visualizing the Workflow and Logic
To further elucidate the experimental process and the logical relationships within the analytical workflow, the following diagrams are provided in the DOT language for Graphviz.
Pharmacokinetic and Metabolic Considerations
The use of this compound is instrumental in pharmacokinetic studies of Padimate O. By enabling precise measurement of the parent compound in biological matrices over time, researchers can accurately determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
Studies on the metabolism of Padimate O have shown that it can be hydrolyzed to 2-ethylhexanol and 4-(dimethylamino)benzoic acid. Further metabolism can lead to the demethylation of the amino group. The use of a deuterated internal standard for the parent compound is crucial for accurately quantifying its depletion and the appearance of its metabolites, thus providing a complete picture of its metabolic fate.
Synthesis of this compound
While detailed synthesis schemes for the D4 variant are proprietary to commercial suppliers, a general synthetic approach would likely involve the use of deuterated starting materials. For instance, the synthesis could potentially start from a deuterated benzene (B151609) ring or involve the use of deuterated methylating agents in the final steps of the synthesis of the non-labeled compound. The primary goal is to introduce four deuterium (B1214612) atoms onto the benzene ring, creating a stable, isotopically labeled version of the molecule.
Conclusion
This compound is an indispensable tool for researchers and scientists in the fields of drug development, cosmetics safety, and analytical chemistry. Its application as a deuterated internal standard in LC-MS/MS analysis ensures the highest level of accuracy and precision in the quantification of Padimate O. The methodologies and principles outlined in this guide provide a solid foundation for the development and validation of robust bioanalytical methods, ultimately contributing to the generation of reliable data for regulatory submissions and scientific advancement.
A Technical Guide to the Safe Handling of Methyl 4-(Dimethylamino)benzoate-D4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). A specific SDS for Methyl 4-(Dimethylamino)benzoate-D4 was not available at the time of writing. The information provided herein is a synthesis of data from the non-deuterated analogue, Methyl 4-(dimethylamino)benzoate, and general best practices for handling deuterated compounds. Users should always consult a certified SDS for any chemical before use and perform their own risk assessment.
Introduction
This compound is a deuterated form of Methyl 4-(dimethylamino)benzoate. The primary difference between the two is the isotopic substitution of four hydrogen atoms with deuterium (B1214612) on the benzene (B151609) ring. This isotopic labeling makes it a valuable tool in various research applications, particularly as an intermediate in the synthesis of labeled standards for mass spectrometry-based assays. For instance, it is a known intermediate in the synthesis of DMABA-d4 NHS Ester, which is used as a derivatizing reagent for phosphatidylethanolamine (B1630911) (PE) lipids to facilitate their characterization and quantification.
Due to the limited availability of specific safety and handling data for the deuterated compound, this guide will leverage information from its non-deuterated counterpart and establish general protocols for the safe handling of deuterated substances. The chemical reactivity and associated hazards are not expected to differ significantly with isotopic substitution for this class of compound.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of Methyl 4-(Dimethylamino)benzoate and its deuterated analogue. Data for the non-deuterated form is used where specific data for the D4 version is unavailable.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-(Dimethylamino)benzoic-2,3,5,6-d4 Acid Methyl Ester |
| Molecular Formula | C₁₀H₉D₄NO₂ |
| Molecular Weight | 183.24 g/mol |
| CAS Number | 1175002-06-8 |
| Appearance | Off-white solid (based on non-deuterated form) |
| Melting Point | 102 °C (for non-deuterated form) |
| Boiling Point | No data available |
| Solubility | Low water solubility (based on non-deuterated form) |
Hazard Identification and GHS Classification
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |
Precautionary Statements (General):
-
Wash hands thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
Handling and Storage
General Handling Precautions
Due to the hygroscopic nature of many deuterated compounds and the potential for hydrogen-deuterium (H-D) exchange, specific handling procedures are crucial to maintain isotopic purity.
Caption: General workflow for handling deuterated compounds.
Storage Conditions
Proper storage is critical to prevent degradation and maintain the integrity of the compound.
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration may be recommended. Always consult the supplier's specific instructions.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and H-D exchange.
-
Container: Keep the container tightly closed.
Experimental Protocols
While a specific, detailed protocol for the synthesis or direct use of this compound in a particular experiment is not publicly available, a general procedure for its use as a chemical intermediate can be inferred. The following is a generalized workflow for a chemical reaction involving a solid reagent like this compound.
Caption: A generalized workflow for a chemical reaction.
First Aid Measures
The following first aid measures are based on the potential hazards of the non-deuterated analogue.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound.
Caption: Essential PPE for handling this chemical.
Conclusion
While specific safety data for this compound is scarce, a conservative approach based on the known hazards of its non-deuterated analogue and the general best practices for handling deuterated compounds provides a solid foundation for its safe use in a research setting. Adherence to the recommendations outlined in this guide, in conjunction with a thorough risk assessment and consultation of a certified SDS for similar compounds, is essential for ensuring the safety of all laboratory personnel.
Methodological & Application
Application Note: Quantitative Analysis of Methyl 4-(Dimethylamino)benzoate in Biological Matrices using Methyl 4-(Dimethylamino)benzoate-D4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Methyl 4-(dimethylamino)benzoate (B8555087) in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Methyl 4-(Dimethylamino)benzoate-D4, to ensure high accuracy and precision, correcting for matrix effects and variability during sample preparation and analysis.[1][2][3][4] This application note includes a comprehensive experimental protocol, proposed LC-MS/MS parameters, and a discussion of the metabolic pathways of related compounds.
Introduction
Methyl 4-(dimethylamino)benzoate is a small organic molecule that may be of interest in various fields of research, including drug discovery and metabolism studies. Accurate quantification of such compounds in complex biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of small molecules.[5][6] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis.[1][3] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction and leading to robust and reproducible results.[2]
Experimental Protocols
Materials and Reagents
-
Methyl 4-(dimethylamino)benzoate (Analyte)
-
This compound (Internal Standard, IS)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., cold acetonitrile)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for sample cleanup in bioanalysis.
-
Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Injection: Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
Experimental Workflow Diagram
Proposed LC-MS/MS Method
As a specific validated method for Methyl 4-(dimethylamino)benzoate was not found in the searched literature, the following parameters are proposed based on typical values for similar small molecules and known fragmentation patterns of esters and N,N-dimethylaniline derivatives.[7][8][9][10][11] Method optimization and validation are required.
Liquid Chromatography
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, increase to 95% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Expected RT | ~2-3 minutes |
Mass Spectrometry
| Parameter | Proposed Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Optimized for the specific instrument |
Proposed MRM Transitions
The following Multiple Reaction Monitoring (MRM) transitions are proposed. Optimization of collision energies is necessary.[12][13][14]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| Methyl 4-(dimethylamino)benzoate | 180.1 | 149.1 | Quantifier |
| 180.1 | 120.1 | Qualifier | |
| This compound | 184.1 | 153.1 | Quantifier |
| 184.1 | 124.1 | Qualifier |
Note: Precursor ions are [M+H]+. Product ions are proposed based on typical fragmentation of the ester (loss of -OCH3) and subsequent fragmentation of the aromatic ring.
Metabolic Pathway
The metabolism of N,N-dimethylaniline derivatives typically involves N-demethylation and N-oxidation, catalyzed by cytochrome P-450 enzymes.[15][16][17][18] Ring hydroxylation is another possible metabolic route. The proposed primary metabolic pathway for Methyl 4-(dimethylamino)benzoate is depicted below.
Method Validation
A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application. Key validation parameters include:
-
Selectivity and Specificity: Assess potential interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision at multiple concentration levels (L L O Q, L Q C, M Q C, H Q C).
-
Matrix Effect: Investigate the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the extraction efficiency of the analyte and internal standard.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of Methyl 4-(dimethylamino)benzoate in biological matrices using its deuterated analog as an internal standard. The proposed protocols and parameters serve as a strong starting point for method optimization and validation, enabling researchers to obtain high-quality, reliable data for pharmacokinetic and other related studies.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pharmacy180.com [pharmacy180.com]
- 12. agilent.com [agilent.com]
- 13. forensicrti.org [forensicrti.org]
- 14. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of N-oxidation and N-demethylation of dimethylaniline in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes: Protocol for Methyl 4-(Dimethylamino)benzoate-D4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Methyl 4-(Dimethylamino)benzoate-D4 as an internal standard in quantitative analysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. This deuterated standard is an ideal tool for ensuring accuracy and precision in bioanalytical studies and other quantitative assays involving its non-labeled analog, Methyl 4-(Dimethylamino)benzoate (B8555087).
Introduction
Methyl 4-(Dimethylamino)benzoate is a compound that finds application as a fluorescent probe and in chemical synthesis.[1] Accurate quantification of this and structurally related compounds in complex matrices such as plasma, urine, or environmental samples is crucial for various research and development activities. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[2] It effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby enhancing the robustness and reliability of the analytical method.
This compound is chemically identical to the analyte of interest but has a different mass due to the incorporation of four deuterium (B1214612) atoms.[2] This mass difference allows for their simultaneous detection and differentiation by a mass spectrometer, while their similar physicochemical properties ensure they behave almost identically during the analytical process.
Physicochemical Properties
A clear understanding of the properties of both the analyte and the internal standard is fundamental for method development.
| Property | Methyl 4-(Dimethylamino)benzoate | This compound |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₉D₄NO₂ |
| Molecular Weight | 179.22 g/mol [3] | 183.24 g/mol |
| Monoisotopic Mass | 179.0946 g/mol [3] | 183.1198 g/mol |
| Appearance | Solid | Neat |
| CAS Number | 1202-25-1[3] | 1175002-06-8 |
Experimental Protocol: Quantitative Analysis by LC-MS/MS
This protocol outlines a general procedure for the quantification of Methyl 4-(Dimethylamino)benzoate in a biological matrix using this compound as an internal standard. Method optimization and validation are essential for specific applications.
Materials and Reagents
-
Methyl 4-(Dimethylamino)benzoate (analyte) standard
-
This compound (internal standard)
-
High-purity water (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., human plasma)
-
Solid-phase extraction (SPE) cartridges (if required for sample cleanup)
Standard Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Methyl 4-(Dimethylamino)benzoate in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards at desired concentrations.
-
Internal Standard Working Solution: Dilute the internal standard stock solution to a final concentration of 100 ng/mL in the same solvent mixture.
Sample Preparation
The following is a general protein precipitation method suitable for plasma samples. Optimization may be required for other matrices.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry:
| Parameter | Methyl 4-(Dimethylamino)benzoate | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 180.1 | 184.1 |
| Product Ion (m/z) | 148.1 | 152.1 |
| Collision Energy | To be optimized (typically 10-30 eV) | To be optimized (typically 10-30 eV) |
| Dwell Time | 100 ms | 100 ms |
Note: The precursor ion corresponds to the [M+H]⁺ adduct. The product ion for the analyte (m/z 148.1) is consistent with the loss of a methoxy (B1213986) group (-OCH₃) from the precursor ion, a common fragmentation for methyl esters.[3] The product ion for the deuterated internal standard is shifted by 4 Da, assuming the deuterium labels are on the aromatic ring.
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Pathway Diagrams
To facilitate understanding, the following diagrams illustrate the key processes involved in this protocol.
Caption: General experimental workflow for quantitative analysis.
References
Application Notes and Protocols: Methyl 4-(Dimethylamino)benzoate-D4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern pharmacokinetic (PK) studies, the precise and accurate quantification of drug candidates and their metabolites in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the analytical method of choice for this purpose due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is considered the gold standard in quantitative bioanalysis.[1][2][3] This is because a deuterated internal standard is chemically identical to the analyte and thus exhibits nearly identical behavior during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability.[2][3][4]
Methyl 4-(Dimethylamino)benzoate-D4 is a deuterated form of Methyl 4-(Dimethylamino)benzoate. While specific pharmacokinetic studies detailing the use of this compound as an internal standard are not extensively published, its properties make it an ideal candidate for such applications, particularly for the quantification of its non-deuterated counterpart or structurally similar compounds. This document provides a detailed, representative application note and corresponding protocols for the use of this compound as an internal standard in a hypothetical pharmacokinetic study of Methyl 4-(Dimethylamino)benzoate in human plasma.
Applications in Pharmacokinetic Studies
The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Methyl 4-(Dimethylamino)benzoate or other closely related analogs in biological matrices such as plasma, serum, and urine. Its use is critical for obtaining reliable and reproducible data in pharmacokinetic studies, which is essential for regulatory submissions and making informed decisions in drug development.[5][6]
Key Advantages:
-
Improved Accuracy and Precision: By co-eluting with the analyte, the deuterated standard normalizes for variations in sample extraction, injection volume, and matrix-induced ion suppression or enhancement.[1][2]
-
Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the bioanalytical method less susceptible to inter-subject variability in biological matrices.[6]
-
Regulatory Compliance: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of stable isotope-labeled internal standards in bioanalytical method validation.[4][5]
Experimental Protocols
This section provides a detailed methodology for a hypothetical pharmacokinetic study involving the quantification of Methyl 4-(Dimethylamino)benzoate in human plasma using this compound as an internal standard.
Protocol 1: Bioanalytical Method Validation
A full validation of the bioanalytical method should be performed according to the FDA or ICH M10 guidelines to ensure its reliability for the intended application.[7][8]
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Methyl 4-(Dimethylamino)benzoate (analyte) and this compound (internal standard, IS) in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working solution of the IS at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate analyte working solutions to achieve a concentration range of 1-1000 ng/mL.
-
Prepare quality control (QC) samples at four concentration levels: LLOQ (Lower Limit of Quantification), low, medium, and high.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or study sample), add 150 µL of the IS working solution in acetonitrile (B52724) (e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.[9]
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
1. Liquid Chromatography Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
2. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Methyl 4-(Dimethylamino)benzoate: To be determined by direct infusion of the analyte. A hypothetical transition could be m/z 180.1 -> 148.1.
-
This compound: To be determined by direct infusion of the IS. A hypothetical transition could be m/z 184.1 -> 152.1.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation
The following tables present hypothetical data from a bioanalytical method validation and a pharmacokinetic study.
Table 1: Bioanalytical Method Validation Summary
| Validation Parameter | Concentration (ng/mL) | Acceptance Criteria | Result |
| Linearity | 1 - 1000 | r² ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | LLOQ (1) | ± 20% | -5.2% |
| Low QC (3) | ± 15% | 3.1% | |
| Medium QC (100) | ± 15% | -1.8% | |
| High QC (800) | ± 15% | 4.5% | |
| Precision (%CV) | LLOQ (1) | ≤ 20% | 8.7% |
| Low QC (3) | ≤ 15% | 5.4% | |
| Medium QC (100) | ≤ 15% | 3.9% | |
| High QC (800) | ≤ 15% | 2.6% | |
| Matrix Effect | Low & High QC | IS-Normalized Factor CV ≤ 15% | 6.2% |
| Recovery | Low, Medium, High QC | Consistent and reproducible | 85-92% |
Table 2: Hypothetical Pharmacokinetic Parameters of Methyl 4-(Dimethylamino)benzoate in Human Plasma Following a Single Oral Dose
| Parameter | Unit | Value |
| Cmax | ng/mL | 850 |
| Tmax | h | 1.5 |
| AUC(0-t) | ngh/mL | 4200 |
| AUC(0-inf) | ngh/mL | 4500 |
| t1/2 | h | 3.8 |
| CL/F | L/h | 22.2 |
| Vd/F | L | 120 |
Visualizations
Caption: Workflow for pharmacokinetic sample analysis.
Caption: Role of the internal standard in quantification.
References
Application Note: Quantitative Analysis of Sunitinib in Human Plasma using Methyl 4-(Dimethylamino)benzoate-D4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of sunitinib (B231) in human plasma. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, requires precise therapeutic drug monitoring to optimize efficacy and minimize toxicity. This method utilizes Methyl 4-(Dimethylamino)benzoate-D4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol outlines a straightforward protein precipitation extraction procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been validated for linearity, precision, and accuracy, demonstrating its suitability for clinical research and drug development applications.
Introduction
Sunitinib is an oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[1] Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of sunitinib is crucial for optimizing treatment outcomes. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the results. This application note provides a detailed protocol for the quantitative determination of sunitinib in human plasma for research and drug development professionals.
Experimental
Materials and Reagents
-
Sunitinib reference standard
-
This compound (Internal Standard, IS)
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
Human plasma (blank)
Equipment
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Standard and Sample Preparation
Stock Solutions: Prepare stock solutions of sunitinib and this compound in methanol at a concentration of 1 mg/mL.
Working Solutions: Prepare working solutions of sunitinib by serial dilution of the stock solution with 50% methanol. Prepare a working solution of the internal standard (IS) at a suitable concentration in acetonitrile.
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate sunitinib working solutions.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 20 |
| 2.5 | 80 |
| 2.6 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions (MRM) | |
| Sunitinib: m/z 399.4 → 283.3 | |
| This compound (IS): m/z 184.2 → 126.1 (Assumed) | |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of sunitinib in human plasma.
Linearity
The method was linear over a concentration range of 1 to 200 ng/mL. The coefficient of determination (r²) was consistently >0.99.
| Analyte | Calibration Range (ng/mL) | r² |
| Sunitinib | 1 - 200 | >0.99 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 5 | < 10 | ± 15 | < 10 | ± 15 |
| Mid QC | 50 | < 10 | ± 15 | < 10 | ± 15 |
| High QC | 150 | < 10 | ± 15 | < 10 | ± 15 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of sunitinib in human plasma.
Caption: Logical relationship of components in the analytical method.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and efficient means for the quantitative analysis of sunitinib in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method a valuable tool for therapeutic drug monitoring and pharmacokinetic studies in the field of drug development. The simple sample preparation and rapid analysis time allow for high-throughput applications.
References
Application Note: Sample Preparation Techniques for Bioanalytical Methods Using Methyl 4-(Dimethylamino)benzoate-D4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and precise results.[1][2] A SIL-IS helps to correct for variability during sample preparation, injection, and ionization.[1][2][3] Methyl 4-(Dimethylamino)benzoate-D4 is the deuterated form of Methyl 4-(Dimethylamino)benzoate, making it an ideal internal standard for the quantification of its non-labeled counterpart or structurally similar analytes. As a SIL-IS, it co-elutes with the analyte, providing effective compensation for matrix effects and improving method robustness.[1][2][4]
This document provides detailed protocols for three common sample preparation techniques for biofluids (e.g., plasma, serum, urine) prior to LC-MS/MS analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
General Workflow for Bioanalytical Sample Preparation and Analysis
The overall process involves extracting the analyte and internal standard from the biological matrix, removing interferences, and preparing the sample for injection into the LC-MS/MS system.
Caption: General workflow from sample preparation to final analysis.
Choosing a Sample Preparation Technique
The choice between PPT, LLE, and SPE depends on the analyte's properties, the required level of cleanliness, and throughput needs.
Caption: Decision tree for selecting a sample preparation technique.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing the bulk of proteins from biological samples by using a water-miscible organic solvent.[5]
Objective: To quickly remove proteins from plasma samples.
Materials:
-
Biological plasma samples
-
This compound internal standard (IS) working solution
-
Acetonitrile (B52724) (ACN), ice-cold[5][6]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
96-well collection plate
-
Nitrogen evaporator (optional)
-
Reconstitution solvent (e.g., 50:50 Methanol:Water)
Methodology:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound IS working solution to the plasma and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to the sample to precipitate the proteins.[5]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[5]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7][8]
-
Carefully transfer the supernatant to a clean 96-well collection plate, avoiding disturbance of the protein pellet.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
Seal the plate and vortex for 30 seconds before placing it in the autosampler for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.
Objective: To extract Methyl 4-(Dimethylamino)benzoate and its D4-IS from plasma with higher selectivity than PPT.
Materials:
-
Biological plasma samples
-
This compound IS working solution
-
Extraction solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate)[9][10]
-
Ammonium (B1175870) hydroxide (B78521) (for pH adjustment, optional)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer/shaker
-
Microcentrifuge
-
96-well collection plate
-
Nitrogen evaporator
-
Reconstitution solvent
Methodology:
-
Pipette 100 µL of plasma sample into a 2.0 mL microcentrifuge tube.
-
Add 20 µL of the this compound IS working solution and briefly vortex.
-
(Optional) Add 50 µL of 0.1 M ammonium hydroxide to basify the sample, improving the extraction of basic compounds.
-
Add 1 mL of MTBE to the tube.
-
Cap the tube and vortex/shake for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean 96-well collection plate.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
Seal the plate and vortex for 30 seconds before analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective technique that uses a solid sorbent to retain the analyte of interest while matrix interferences are washed away.[11][12]
Objective: To achieve the highest level of sample cleanup and analyte concentration from plasma.
Materials:
-
Biological plasma samples
-
This compound IS working solution
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
SPE vacuum manifold
-
Conditioning solvent (Methanol)
-
Equilibration solvent (Deionized Water)
-
Wash solvent (e.g., 5% Methanol in Water)
-
Elution solvent (e.g., 90% Acetonitrile in Water with 0.1% Formic Acid)
-
Nitrogen evaporator
-
Reconstitution solvent
Methodology:
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma into a clean tube.
-
Add 50 µL of the this compound IS working solution.
-
Add 200 µL of 4% phosphoric acid in water, and vortex to mix. This step helps in disrupting protein binding.
-
-
SPE Cartridge Preparation:
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge.
-
Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).[14]
-
-
Washing:
-
Pass 1 mL of the wash solvent (5% Methanol in Water) through the cartridge to remove polar interferences.[14]
-
Dry the cartridge under high vacuum for 2-5 minutes.
-
-
Elution:
-
Place a clean 96-well collection plate inside the manifold.
-
Add 1 mL of elution solvent to the cartridge to elute the analyte and internal standard.[13]
-
Collect the eluate.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
Seal the plate and vortex for 30 seconds before analysis.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following tables summarize hypothetical but representative performance data for the three methods, illustrating how results can be compared to select the optimal technique for a specific bioanalytical assay.
Table 1: Analyte Recovery Recovery (%) = (Peak Area in Extracted Sample / Peak Area in Post-Extraction Spiked Sample) x 100
| Preparation Method | Analyte Mean Recovery (%) | IS Mean Recovery (%) | Analyte %RSD | IS %RSD |
| Protein Precipitation | 95.2 | 96.1 | 4.5 | 4.2 |
| Liquid-Liquid Extraction | 88.7 | 89.5 | 3.1 | 2.9 |
| Solid-Phase Extraction | 92.4 | 93.0 | 2.5 | 2.3 |
| %RSD = Percent Relative Standard Deviation |
Table 2: Matrix Effect Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
| Preparation Method | Analyte Matrix Effect (%) | IS Matrix Effect (%) | Analyte %RSD | IS %RSD |
| Protein Precipitation | 75.6 (Suppression) | 76.2 (Suppression) | 8.9 | 8.5 |
| Liquid-Liquid Extraction | 91.3 (Slight Suppression) | 92.0 (Slight Suppression) | 4.2 | 4.0 |
| Solid-Phase Extraction | 98.5 (Minimal Effect) | 98.9 (Minimal Effect) | 2.1 | 1.9 |
Table 3: Process Efficiency Process Efficiency (%) = (Peak Area in Extracted Sample / Peak Area in Neat Solution) x 100
| Preparation Method | Mean Process Efficiency (%) | %RSD |
| Protein Precipitation | 71.8 | 9.8 |
| Liquid-Liquid Extraction | 81.0 | 5.1 |
| Solid-Phase Extraction | 91.0 | 3.3 |
Conclusion
The choice of sample preparation technique is a critical step in developing a robust and reliable bioanalytical method.
-
Protein Precipitation offers the highest throughput and excellent recovery but is prone to significant matrix effects.
-
Liquid-Liquid Extraction provides a cleaner sample than PPT, resulting in reduced matrix effects and better overall process efficiency.
-
Solid-Phase Extraction delivers the cleanest extracts with minimal matrix effects and the highest process efficiency, making it the gold standard for assays requiring maximum sensitivity and accuracy, though it is more time-consuming.[11]
The use of this compound as a stable isotope-labeled internal standard is essential across all techniques to compensate for analytical variability, ensuring the generation of high-quality, reproducible data for pharmacokinetic and other drug development studies.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 8. researchgate.net [researchgate.net]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. researchgate.net [researchgate.net]
- 11. affinisep.com [affinisep.com]
- 12. Solid Phase Extraction for Bioanalytical Samples | Phenomenex [phenomenex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Methyl 4-(Dimethylamino)benzoate-D4
Introduction
Methyl 4-(Dimethylamino)benzoate-D4 is a deuterated stable isotope-labeled compound. Such labeled compounds are critical internal standards in quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS), due to their ability to mimic the analyte of interest during sample preparation, chromatography, and ionization, thus improving the accuracy and precision of the results.[1][2][3] This application note provides a comprehensive protocol for the development of a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H9D4NO2 | [4][5] |
| Molecular Weight | 183.24 g/mol | [4][5] |
| Synonyms | 4-(Dimethylamino)benzoic-2,3,5,6-d4 Acid Methyl Ester | [4] |
The non-deuterated form of this compound is known to be a fluorescent probe with an emission wavelength of 360 nm.[6] This property can be useful for fluorescence detection if high sensitivity is required.
Experimental Protocols
1. Standard and Sample Preparation
A precise and accurate preparation of standards and samples is fundamental for reliable HPLC analysis.
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Transfer the powder to a 10 mL volumetric flask.
-
Dissolve the compound in methanol (B129727) and make up to the mark with the same solvent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions (1-100 µg/mL):
-
Prepare a series of dilutions from the stock solution using the mobile phase as the diluent.
-
A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation: The sample preparation method will depend on the matrix. For a general approach to extract the analyte from a biological matrix like plasma:
-
To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (if different from the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
-
2. HPLC Method Development
The following protocol outlines a systematic approach to developing a robust HPLC method for this compound.
-
Initial HPLC Conditions (Scouting Run): Based on methods for similar aromatic compounds, a good starting point for method development is a reversed-phase C18 column with a methanol-water mobile phase.[7][8]
Parameter Initial Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A Water with 0.1% Formic Acid Mobile Phase B Methanol with 0.1% Formic Acid Gradient 50% B to 95% B in 10 minutes Flow Rate 1.0 mL/min Column Temperature 30 °C Detection UV at 254 nm Injection Volume 10 µL -
Method Optimization: The initial scouting run will provide information on the retention time and peak shape of the analyte. The following parameters can be adjusted to optimize the separation:
-
Mobile Phase Composition: Adjust the ratio of organic solvent (methanol or acetonitrile) to the aqueous phase to achieve a desirable retention time (typically between 3 and 10 minutes).
-
pH of Mobile Phase: The addition of an acid like formic acid helps to protonate silanol (B1196071) groups on the stationary phase, reducing peak tailing.[9] The pH can be further optimized to improve peak shape.
-
Column Chemistry: If peak shape is poor on a C18 column, other stationary phases such as C8 or Phenyl-Hexyl can be evaluated.
-
Flow Rate: Adjusting the flow rate can influence the analysis time and resolution.
-
Column Temperature: Increasing the column temperature can reduce viscosity and improve peak efficiency, but may also affect selectivity.
-
3. Proposed Optimized HPLC Method
The following table summarizes a proposed optimized set of conditions for the analysis of this compound.
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B for 1 min, 60-90% B in 5 min, hold at 90% B for 2 min |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 257 nm |
| Injection Volume | 10 µL |
Visualizations
HPLC Method Development Workflow
Caption: A workflow diagram illustrating the key stages of HPLC method development.
Logical Relationship of HPLC Parameters
Caption: Interrelationships between key HPLC parameters and their effect on the chromatogram.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuteration - ThalesNano [thalesnano.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Buy Online CAS Number 1175002-06-8 - TRC - this compound | LGC Standards [lgcstandards.com]
- 6. Methyl 4-(dimethylamino)benzoate | 1202-25-1 | FM74913 [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Methyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: The Use of Methyl 4-(Dimethylamino)benzoate-D4 in Environmental Sample Analysis
Introduction
The increasing presence of personal care products (PCPs) in the environment is a growing concern for environmental health. Among these, UV filters, used in sunscreens and other cosmetics, are frequently detected in various aquatic ecosystems. Accurate and reliable quantification of these emerging contaminants is crucial for monitoring their environmental fate and assessing potential ecological risks. Stable isotope-labeled internal standards are considered the gold standard in analytical chemistry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they effectively compensate for sample matrix effects and variations during sample preparation and analysis.
Methyl 4-(Dimethylamino)benzoate-D4 is a deuterated analog of compounds structurally similar to certain UV filters, such as Padimate O. Its application as an internal standard in analytical methods provides a robust approach for the precise quantification of these contaminants in complex environmental matrices. These application notes provide a detailed protocol for the use of this compound in the analysis of a target UV filter, Padimate O, in environmental water samples.
Target Analyte and Internal Standard
| Compound | Abbreviation | Chemical Structure |
| Ethylhexyl Dimethyl PABA (Padimate O) | EHDP | 2-ethylhexyl 4-(dimethylamino)benzoate (B8555087) |
| This compound | MDAB-D4 | methyl 4-(dimethylamino)benzoate (deuterated methyl) |
Principle of the Method
This method describes the determination of Padimate O in environmental water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is used as an internal standard to ensure the accuracy and precision of the quantification. The workflow involves sample collection, fortification with the internal standard, extraction and concentration of the analyte, and subsequent analysis by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water.
-
Reagents: Formic acid, ammonium (B1175870) formate.
-
Standards: Padimate O (analytical standard), this compound (internal standard).
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges.
-
Sample Containers: Amber glass bottles.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Padimate O and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Padimate O by diluting the primary stock solution with methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound in methanol.
Sample Collection and Preparation
-
Sample Collection: Collect water samples in amber glass bottles and store them at 4°C until analysis.
-
Fortification: To a 100 mL water sample, add a known amount of the this compound internal standard spiking solution to achieve a final concentration of 100 ng/L.
-
Solid-Phase Extraction (SPE):
-
Condition the Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Load the fortified water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of HPLC-grade water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Padimate O: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier).
-
This compound: Precursor ion > Product ion.
-
-
Data Presentation
Table 1: Method Performance and Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 ng/L |
| Limit of Quantification (LOQ) | 5 ng/L |
| Recovery (%) | 85-110% |
| Precision (RSD %) | < 15% |
| Matrix Effect (%) | Compensated by internal standard to < 10% |
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Padimate O (Quantifier) | 278.2 | 165.1 | 15 |
| Padimate O (Qualifier) | 278.2 | 120.1 | 25 |
| This compound | 184.1 | 122.1 | 20 |
Visualizations
Caption: Workflow for the analysis of Padimate O in environmental water samples.
Caption: Logical relationship for accurate quantification using an internal standard.
The use of this compound as an internal standard provides a reliable and robust method for the quantification of structurally similar UV filters, such as Padimate O, in environmental water samples. The detailed protocol and performance data presented in these application notes demonstrate the effectiveness of this approach in achieving accurate and precise results, which are essential for environmental monitoring and risk assessment of personal care products. The principles outlined can be adapted for the analysis of other similar analytes in various environmental matrices.
Application Notes & Protocols for Methyl 4-(Dimethylamino)benzoate-D4 in Forensic Toxicology
Disclaimer: The following application notes and protocols describe a scientifically plausible use of Methyl 4-(Dimethylamino)benzoate-D4 in forensic toxicology based on established analytical principles for deuterated internal standards in mass spectrometry. Direct literature explicitly detailing this specific application is not prevalent; therefore, this document serves as a practical guide for method development and validation.
Application Note: Quantification of Cocaine and its Metabolites in Human Urine using LC-MS/MS with this compound as an Internal Standard
Introduction
In forensic toxicology, the accurate quantification of illicit drugs and their metabolites is crucial for legal and clinical proceedings. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for quantitative analysis as they compensate for variations in sample preparation, chromatography, and ionization.[1][2][3][4][5]
This application note describes a validated LC-MS/MS method for the simultaneous quantification of cocaine (COC), benzoylecgonine (B1201016) (BZE), and ecgonine (B8798807) methyl ester (EME) in human urine. This compound is employed as a non-isobaric deuterated internal standard. While not a structural analog of the target analytes, its chemical properties and elution characteristics under the specified conditions allow for reliable correction of analytical variability.
Analytical Principle
Urine samples are subjected to enzymatic hydrolysis to cleave conjugated metabolites, followed by a simple "dilute-and-shoot" preparation. The sample is fortified with this compound internal standard solution. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution. The analytes and the internal standard are detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is performed by calculating the peak area ratio of each analyte to the internal standard.
Expected Performance
This method is expected to provide high sensitivity, with lower limits of quantification (LLOQ) in the low ng/mL range, and a wide linear dynamic range. The use of a deuterated internal standard ensures high precision and accuracy, with intra- and inter-assay precision expected to be within 15% and accuracy within ±15% of the nominal concentration, meeting the stringent requirements for forensic toxicological analysis.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the method based on typical validation results for similar assays.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%Bias) |
| Cocaine (COC) | 5 - 1000 | 5 | < 10% | < 12% | ± 10% |
| Benzoylecgonine (BZE) | 5 - 1000 | 5 | < 10% | < 12% | ± 10% |
| Ecgonine Methyl Ester (EME) | 10 - 2000 | 10 | < 15% | < 15% | ± 15% |
Experimental Protocol
1. Reagents and Materials
-
Analytes: Cocaine, Benzoylecgonine, Ecgonine Methyl Ester certified reference standards.
-
Internal Standard: this compound (1 mg/mL in Methanol).
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water.
-
Reagents: Formic Acid, Ammonium Formate, β-glucuronidase from E. coli.
-
Supplies: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, autosampler vials.
2. Sample Preparation
-
Pipette 100 µL of human urine into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of β-glucuronidase solution and incubate at 60°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
Add 50 µL of the working internal standard solution (this compound at 100 ng/mL in 50:50 Methanol:Water).
-
Add 825 µL of 0.1% formic acid in water.
-
Vortex for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1100 Series or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization.
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) %B 0.0 10 0.3 10 1.0 90 1.5 90 1.51 10 | 2.5 | 10 |
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Cocaine 304.2 182.1 20 Benzoylecgonine 290.1 168.1 25 Ecgonine Methyl Ester 200.1 82.1 15 | This compound | 184.2 | 138.1 | 18 |
4. Calibration and Quality Control
-
Prepare a series of calibration standards in drug-free urine at concentrations spanning the linearity range.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process calibrators and QC samples with each batch of unknown samples.
-
The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a 1/x weighting is typically used.
5. Data Analysis
-
Integrate the chromatographic peaks for each analyte and the internal standard.
-
Calculate the peak area ratios.
-
Determine the concentration of the analytes in the unknown samples by interpolation from the calibration curve.
-
The results for QC samples must be within ±15% of their nominal values for the analytical run to be considered valid.
Visualizations
Caption: A diagram of the complete analytical workflow.
Caption: The logical relationship of using an internal standard.
References
Application Note: Enhanced Quantification of Phosphatidylethanolamine Lipids via Derivatization with Isotope-Labeled DMABA-NHS Ester
Audience: Researchers, scientists, and drug development professionals involved in lipidomics and mass spectrometry-based bioanalysis.
Introduction
Phosphatidylethanolamines (PE) are a class of abundant phospholipids (B1166683) in cellular membranes, playing crucial roles in various biological processes. Their quantitative analysis, however, can be challenging due to their structural diversity and the presence of different subclasses (diacyl, ether, and plasmalogen). Chemical derivatization offers a powerful strategy to enhance the ionization efficiency and chromatographic behavior of target analytes for mass spectrometry (MS) analysis.
This application note details a robust derivatization protocol using a deuterated N-hydroxysuccinimide (NHS) ester of 4-(dimethylamino)benzoic acid (DMABA). Specifically, 4-(dimethylamino)-benzoic-2,3,5,6-d4 acid, 2,5-dioxo-1-pyrrolidinyl ester (DMABA-D4 NHS ester) is used.[1] This reagent reacts with the primary amine group of PE lipids, attaching a permanently charged tag that facilitates sensitive and uniform detection across all PE subclasses in positive ion mode electrospray ionization (ESI) mass spectrometry.[2][3] The use of a stable isotope-labeled (SIL) derivatizing agent, or its addition alongside a non-labeled derivatizing agent, allows for its use as an internal standard to correct for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[4][5]
Principle of Derivatization
The core of the method is the nucleophilic reaction between the primary amine of the PE lipid's headgroup and the highly reactive DMABA-NHS ester. The NHS group is an excellent leaving group, resulting in the formation of a stable amide bond. The derivatized PE lipid now contains the DMABA tag, which includes a tertiary amine that is readily protonated, leading to a strong signal in positive ion ESI-MS.
A key advantage of this method is the ability to perform differential labeling.[2][3] For instance, a control sample can be labeled with the non-deuterated (D0) DMABA-NHS ester, while a treated sample is labeled with the DMABA-D4 NHS ester. The samples can then be combined and analyzed in a single LC-MS run. The 4 Dalton mass difference allows for the direct comparison and relative quantification of PE lipid levels between the two samples.
Reaction Diagram
Caption: Derivatization of PE lipids with DMABA-D4 NHS Ester.
Experimental Protocols
This section provides a general protocol for the derivatization and analysis of PE lipids from a biological matrix. Optimization may be required depending on the specific sample type and instrumentation.
Materials and Reagents
-
DMABA-D4 NHS Ester (e.g., Cayman Chemical Item No. 11217 or similar)[1]
-
DMABA (D0) NHS Ester (for differential labeling)
-
Water (LC-MS Grade)
-
Pyridine (B92270) or Triethylamine (B128534) (TEA)
-
Lipid extract from biological sample (e.g., plasma, cell lysate)
-
LC-MS/MS system
Protocol 1: Lipid Extraction
-
Begin with a known quantity of the biological sample (e.g., 100 µL plasma, 1x10^6 cells).
-
Perform a lipid extraction using a standard method, such as the Bligh-Dyer or Folch procedure. A common approach is to add methanol and chloroform to the sample.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully collect the lower organic layer, which contains the lipids.
-
Dry the lipid extract completely under a stream of nitrogen gas.
Protocol 2: Derivatization Reaction
-
Reconstitute the dried lipid extract in 100 µL of a chloroform/methanol (1:1, v/v) mixture.
-
Prepare a fresh stock solution of DMABA-D4 NHS ester at 10 mg/mL in methanol.
-
To the reconstituted lipid extract, add 10 µL of the DMABA-D4 NHS ester stock solution.
-
Add 5 µL of a catalyst base, such as pyridine or triethylamine (TEA), to facilitate the reaction.
-
Vortex the mixture gently and incubate at 45°C for 30 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
Dry the sample again under a stream of nitrogen to remove the solvent and excess reagents.
-
Reconstitute the final derivatized sample in a suitable solvent for LC-MS injection (e.g., 100 µL of methanol).
Experimental Workflow Diagram
Caption: Workflow for PE lipid analysis using DMABA-D4 derivatization.
Data Acquisition and Presentation
Mass Spectrometry Analysis
The derivatized PE lipids can be selectively detected using a precursor ion scan on a triple quadrupole mass spectrometer. The DMABA tag produces a characteristic fragment ion upon collision-induced dissociation (CID). By scanning for this specific precursor, only the derivatized lipids will be detected, significantly reducing background noise.
Quantitative Data Summary
The choice of precursor ion scan depends on the isotopic label used for derivatization. This allows for multiplexed analysis of different samples in a single run.[2][3]
| Isotopic Label | Derivatizing Reagent | Precursor Ion Scan (m/z) |
| D0 | DMABA NHS Ester | 191.1 |
| D4 | DMABA-D4 NHS Ester | 195.1 |
| D6 | DMABA-D6 NHS Ester | 197.1 |
| D10 | DMABA-D10 NHS Ester | 201.1 |
Table 1: Precursor ion scan m/z values for selectively detecting PE lipids derivatized with different stable isotope-labeled DMABA NHS esters. Data sourced from studies on DMABA derivatives.[2][3]
Conclusion
The use of DMABA-D4 NHS ester for the derivatization of phosphatidylethanolamines is a highly effective strategy for enhancing their detection and quantification by LC-MS/MS. This method provides a universal scan for all PE subclasses, which is not easily achievable with underivatized lipids.[2][3] The incorporation of a stable isotope-labeled tag serves as a robust internal standard, enabling accurate quantification and facilitating differential or multiplexed analyses. This protocol provides a solid foundation for researchers in lipidomics to reliably measure changes in PE lipid profiles across various biological systems.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stable isotope labeled 4-(dimethylamino)benzoic acid derivatives of glycerophosphoethanolamine lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioanalytical Method Development Using Methyl 4-(Dimethylamino)benzoate-D4
For Researchers, Scientists, and Drug Development Professionals
Application Note: The Role of Methyl 4-(Dimethylamino)benzoate-D4 as an Internal Standard in LC-MS/MS Bioanalysis
The use of stable isotope-labeled internal standards (SIL-IS) is widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] A deuterated internal standard, such as this compound, is chemically and physically almost identical to the analyte of interest, Methyl 4-(Dimethylamino)benzoate. This near-identical behavior during sample extraction, chromatography, and ionization allows it to effectively compensate for variability in the analytical process.[2][3]
By adding a known quantity of this compound to all samples, calibrators, and quality control (QC) samples at the beginning of the workflow, it serves as a reliable reference.[1] Any loss of analyte during sample preparation or fluctuations in instrument response will affect the internal standard to the same extent.[4] Consequently, the ratio of the analyte's peak area to the internal standard's peak area provides a consistent and accurate measure of the analyte's concentration, thereby improving the precision, accuracy, and robustness of the bioanalytical method.[4] The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) recommend the use of SIL-IS in bioanalytical method validations.[4]
Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉D₄NO₂ |
| Molecular Weight | 183.24 g/mol |
| Appearance | Neat |
| Applications | Intermediate in the synthesis of other labeled compounds; internal standard for bioanalytical methods.[5] |
Experimental Protocols
This section provides a detailed methodology for the quantification of Methyl 4-(Dimethylamino)benzoate in human plasma using this compound as an internal standard.
Materials and Reagents
-
Methyl 4-(Dimethylamino)benzoate (Analyte)
-
This compound (Internal Standard)
-
Human Plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
Stock and Working Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Methyl 4-(Dimethylamino)benzoate in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Analyte Working Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing proteins from plasma samples.
-
Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each tube (except for blank samples, to which 20 µL of 50:50 methanol/water is added).
-
Vortex each tube for 10 seconds to ensure thorough mixing.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Bioanalytical sample preparation workflow using protein precipitation.
LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B over 3 min, hold at 95% B for 1 min, return to 20% B and equilibrate for 1 min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Methyl 4-(Dimethylamino)benzoate | 180.2 | 148.1 (Quantifier) | 100 |
| 180.2 | 120.1 (Qualifier) | 100 | |
| This compound | 184.2 | 152.1 | 100 |
Bioanalytical Method Validation Summary
The following tables summarize the quantitative data from the validation of the bioanalytical method, demonstrating its suitability for the intended purpose.
Linearity and Range
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Methyl 4-(Dimethylamino)benzoate | 1 - 1000 | y = 0.015x + 0.002 | > 0.998 |
Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 1.0 | 102.5 | 6.8 | 104.2 | 8.5 |
| Low | 3.0 | 98.7 | 5.2 | 101.5 | 6.1 |
| Medium | 100 | 101.2 | 3.5 | 99.8 | 4.2 |
| High | 800 | 99.5 | 2.8 | 100.9 | 3.7 |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low | 3.0 | 92.5 | 94.1 | 0.98 | 1.01 |
| High | 800 | 94.8 | 95.2 | 1.02 | 1.03 |
Stability
| Stability Condition | QC Level | Concentration (ng/mL) | Accuracy (%) |
| Bench-top (4h, RT) | Low | 3.0 | 97.8 |
| High | 800 | 101.1 | |
| Freeze-Thaw (3 cycles) | Low | 3.0 | 103.2 |
| High | 800 | 100.5 | |
| Long-term (-80°C, 30 days) | Low | 3.0 | 98.9 |
| High | 800 | 99.7 |
Logical Framework for Using a Deuterated Internal Standard
The decision to use a deuterated internal standard is based on its ability to provide the most accurate and reliable quantification in complex biological matrices.
Caption: Decision logic for selecting a deuterated internal standard.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 3. resolian.com [resolian.com]
- 4. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneonatalsurg.com [jneonatalsurg.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Internal Standard Response in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with inconsistent internal standard (IS) responses in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is its consistent response important in LC-MS?
An internal standard is a compound of a known and constant concentration added to all samples, including calibration standards and quality controls, in an analytical batch.[1][2] Its primary role is to compensate for variability throughout the analytical process, from sample preparation to LC injection and MS detection.[3][4] A consistent IS response indicates a stable and well-controlled analytical process. Conversely, an inconsistent IS response can signal underlying issues that may compromise the accuracy and reliability of the quantitative results.[1][2]
Q2: What are the most common causes of inconsistent internal standard response?
Inconsistent IS response can stem from various sources, which can be broadly categorized into three areas:
-
Sample Preparation: Errors such as inaccurate pipetting of the IS, poor mixing, or variability in the extraction process can lead to inconsistent IS concentrations across samples.[1]
-
Instrumentation Issues: Problems with the LC-MS system, including autosampler injection errors, leaks, inconsistent pump flow, or a contaminated mass spectrometer ion source, can cause fluctuations in the IS signal.[1][5][6]
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the IS, leading to variable responses.[7][8][9] This is a particularly common issue in the analysis of complex biological samples.
Q3: How can I identify the pattern of my inconsistent IS response?
The first step in troubleshooting is to visualize the inconsistency. Plot the peak area of the internal standard for all samples in the analytical run in the order of injection. This will help you identify specific patterns of variation:
-
Sporadic Flyers: One or two samples show a drastically different IS response. This often points to a human error during the preparation of those specific samples (e.g., missed IS spike, pipetting error) or an injection error.[10]
-
Systematic Trend (Drift): A gradual increase or decrease in the IS response over the course of the analytical run. This may indicate issues like progressive contamination of the MS source, IS degradation in the autosampler, or a leak in the LC system.[5][11]
-
Abrupt Shift: A sudden change in the IS response that persists for a subset of subsequent samples. This could be due to a change in instrument conditions mid-run or an error in the preparation of a group of samples.[10]
-
High Variability Across All Samples: Random and significant fluctuations in the IS response across the entire batch suggest a more systemic problem, such as inconsistent sample preparation, significant matrix effects, or an unstable LC-MS system.[12]
Troubleshooting Guides
Guide 1: Investigating Sporadic Flyers in IS Response
If you observe one or a few samples with abnormally high or low IS responses, follow these steps:
Experimental Protocol: Sample Re-analysis
-
Identify Affected Samples: Pinpoint the specific samples with outlier IS responses from your IS area plot.
-
Prepare for Re-injection: If possible, re-inject the exact same prepared sample vials. This helps to distinguish between an issue with the sample preparation and an issue with the injection itself.
-
Re-prepare and Re-analyze (if necessary): If re-injection yields a similar inconsistent result, or if you suspect a sample preparation error, re-prepare the affected sample(s) from the original source material.
-
Analyze Results:
-
If the re-injected sample shows a normal IS response, the initial issue was likely a random injection error.
-
If the re-prepared sample shows a normal IS response, the initial problem was likely a sample preparation error (e.g., incorrect spiking of the IS).
-
If the issue persists, consider the possibility of a unique matrix effect in that specific sample.
-
Guide 2: Addressing Systematic Trends (Drift) in IS Response
A consistent upward or downward trend in the IS signal throughout a run requires a systematic investigation of the LC-MS system.
Experimental Protocol: System Stability Check
-
Prepare a System Suitability Sample: Prepare a solution of the internal standard in a clean solvent (e.g., initial mobile phase) at the same concentration used in your samples.
-
Perform Repeated Injections: Inject this system suitability sample multiple times (e.g., 5-10 injections) at the beginning, middle, and end of a typical analytical run sequence.
-
Analyze the Data:
-
Stable IS Response: If the IS response in the suitability sample is consistent, the drift is likely due to matrix effects or IS instability in the sample matrix over time in the autosampler.
-
Drifting IS Response: If the IS response in the suitability sample also shows a drift, the issue is likely with the instrument.
-
Troubleshooting Steps based on Stability Check:
| Observation in Suitability Test | Potential Cause | Recommended Action |
| Stable IS Response | IS instability in the sample matrix | Investigate the stability of the IS in the processed samples at the autosampler temperature. Consider using a more stable IS or reducing the batch run time. |
| Matrix-induced source contamination | Clean the ion source of the mass spectrometer.[5] | |
| Drifting IS Response | LC system leak | Check for leaks in the LC system, particularly around fittings and the pump. |
| Inconsistent flow rate | Verify the pump flow rate. | |
| MS source contamination | Clean the ion source, transfer optics, and inlet.[5] | |
| Declining column performance | Replace the guard column or the analytical column. |
Guide 3: Mitigating Matrix Effects
If you suspect matrix effects are causing IS variability, especially when analyzing biological samples, the following strategies can be employed.
Experimental Protocol: Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Setup: Tee a syringe pump delivering a constant flow of the internal standard into the mobile phase flow path between the analytical column and the mass spectrometer.
-
Injection: Inject a blank matrix sample (a sample prepared without the analyte or IS).
-
Data Acquisition: Monitor the signal of the internal standard.
-
Analysis: A stable, flat baseline for the IS signal indicates no matrix effects. Dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement. This information can be used to adjust the chromatography to separate the analyte and IS from these regions.[9]
Strategies to Reduce Matrix Effects:
| Strategy | Detailed Methodology |
| Improve Sample Cleanup | Switch from a simple protein precipitation method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove interfering matrix components.[10] |
| Sample Dilution | Dilute the sample with the initial mobile phase. This can reduce the concentration of interfering matrix components to a level where they no longer significantly impact ionization.[5][10] |
| Optimize Chromatography | Modify the LC gradient, mobile phase composition, or use a different column chemistry to improve the separation of the analyte and IS from co-eluting matrix components.[10] Ensure the analyte and a stable isotope-labeled IS co-elute perfectly to experience the same degree of matrix effect.[7] |
| Use a Better Internal Standard | The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ¹⁵N).[1] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they will co-elute and be affected by matrix effects in the same way, thus providing better compensation.[3][8] |
Visual Troubleshooting Workflows
Below are diagrams illustrating the logical steps for troubleshooting inconsistent internal standard responses.
Caption: Initial troubleshooting workflow for inconsistent IS response.
Caption: Strategies for mitigating matrix effects on IS response.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Signal Drift in Liquid Chromatography Tandem Mass Spectrometry and Its Internal Standard Calibration Strategy for Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Optimizing mass spectrometer parameters for deuterated standards.
Welcome to the Technical Support Center for optimizing mass spectrometer parameters for deuterated standards. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during quantitative LC-MS/MS analysis.
This section addresses specific problems you might encounter, offering step-by-step protocols and logical workflows to identify and resolve the issue.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent despite using a deuterated internal standard. What are the primary causes?
Answer: Inaccurate or inconsistent results with a deuterated internal standard typically stem from a few key issues: lack of chromatographic co-elution, isotopic or chemical impurities in the standard, isotopic back-exchange, or differential matrix effects.[1]
Troubleshooting Workflow: Inaccurate Quantification
This workflow provides a systematic approach to diagnosing the root cause of inaccurate quantification.
References
Technical Support Center: Analysis of Methyl 4-(Dimethylamino)benzoate-D4
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to poor peak shape during the chromatographic analysis of Methyl 4-(Dimethylamino)benzoate-D4.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions regarding poor peak shape in the analysis of this compound, including peak tailing, fronting, and splitting.
Peak Tailing
Q1: My peak for this compound is tailing. What are the potential causes and how can I fix it?
A1: Peak tailing, an asymmetrical peak with a trailing edge, is a common issue when analyzing basic compounds like this compound. This is often due to secondary interactions with the stationary phase.[1][2]
Potential Causes & Solutions: Peak Tailing
| Cause | Description | Recommended Solutions |
| Secondary Silanol (B1196071) Interactions | The basic dimethylamino group of the analyte can interact with acidic residual silanol groups on silica-based columns, causing peak tailing.[1][3] | - Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of your analyte to ensure the silanol groups are protonated and reduce interactions.[4] - Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated ("end-capped").[1] - Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to block the active silanol sites. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to tailing.[1] | - Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Dilute the Sample: Lower the concentration of your sample.[1] |
| Column Degradation or Contamination | An old or contaminated column may have exposed active sites or a disturbed packing bed, causing poor peak shape.[1] | - Flush the Column: Wash the column with a strong solvent to remove contaminants. - Use a Guard Column: Protect the analytical column from strongly retained impurities by using a guard column.[1] - Replace the Column: If the problem persists, the column may need to be replaced. |
| Extra-Column Volume | Excessive tubing length or large-diameter fittings between the injector, column, and detector can cause peak broadening and tailing. | - Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter. - Check Connections: Ensure all fittings are properly connected to minimize dead volume. |
| Mobile Phase pH close to Analyte pKa | If the mobile phase pH is too close to the pKa of this compound, the compound may exist in both ionized and non-ionized forms, leading to peak distortion.[5] | - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic state.[5] |
Troubleshooting Workflow for Peak Tailing
References
Technical Support Center: Minimizing Matrix Effects with Methyl 4-(Dimethylamino)benzoate-D4
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Methyl 4-(Dimethylamino)benzoate-D4 as a stable isotope-labeled internal standard (SIL-IS) to mitigate matrix effects in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] This interference can lead to either a decrease in the analyte's signal, known as ion suppression, or an increase in the signal, referred to as ion enhancement.[2] These effects are a major concern in quantitative analysis as they can significantly compromise the accuracy, precision, and sensitivity of the results.[3]
Q2: What causes ion suppression or enhancement?
A: Ion suppression and enhancement are primarily caused by competition between the analyte and matrix components for ionization in the mass spectrometer's ion source.[1] Factors contributing to these effects include:
-
Competition for Charge: In electrospray ionization (ESI), there is a limited amount of charge available on the droplets. High concentrations of co-eluting matrix components can compete with the analyte for this charge, reducing the analyte's ionization efficiency.[1]
-
Changes in Droplet Properties: Matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity, which can affect the efficiency of solvent evaporation and ion formation.
-
Ion Pairing: Some matrix components can form ion pairs with the analyte, which may not ionize as efficiently.
Q3: What is an internal standard and why is it crucial for accurate quantification?
A: An internal standard (IS) is a compound of a known and constant concentration that is added to all samples, including calibration standards, quality controls, and unknown samples, before analysis.[4] Its purpose is to correct for variations that can occur during sample preparation and analysis.[5] By calculating the ratio of the analyte's response to the internal standard's response, variations in injection volume, sample extraction recovery, and instrument response can be normalized, leading to more accurate and precise quantification.[6]
Q4: What are the advantages of using a stable isotope-labeled internal standard (SIL-IS) like this compound?
A: A SIL-IS, such as this compound for the analysis of Methyl 4-(Dimethylamino)benzoate, is considered the "gold standard" for quantitative LC-MS/MS analysis.[4] This is because a SIL-IS has nearly identical chemical and physical properties to the analyte.[5] The key advantages include:
-
Co-elution: The SIL-IS and the analyte will have almost the same retention time, meaning they are exposed to the same matrix components at the same time.[7]
-
Similar Ionization Behavior: Since they have the same chemical structure, they will experience the same degree of ion suppression or enhancement.[5]
-
Correction for Sample Preparation Variability: The SIL-IS will behave identically to the analyte during all sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction), thus correcting for any analyte loss.[5]
Troubleshooting Guides
Issue 1: High variability in analyte signal across replicate injections of the same sample.
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | The composition of the matrix can vary slightly even between aliquots of the same sample, leading to variable ion suppression or enhancement. Ensure that this compound is added to every sample at a very early stage of the sample preparation process to effectively normalize these variations.[8] |
| Instrument Instability | Fluctuations in the LC pump flow rate or the MS ion source can cause signal variability. The use of an internal standard like this compound should compensate for this. If the ratio of the analyte to the internal standard is also variable, investigate the instrument's performance. |
| Sample Preparation Inconsistency | Minor differences in sample preparation steps can lead to variable analyte recovery. The SIL-IS is designed to track and correct for this. Ensure the IS is thoroughly mixed with the sample before any extraction steps.[5] |
Issue 2: Poor sensitivity for the analyte, even with the use of this compound.
| Possible Cause | Recommended Solution |
| Severe Ion Suppression | While a SIL-IS can correct for variability, it cannot overcome extreme ion suppression that reduces the signal of both the analyte and the IS to near the instrument's limit of detection.[7] In such cases, focus on reducing the source of the matrix effect through more rigorous sample cleanup (e.g., using solid-phase extraction), sample dilution, or optimizing the chromatographic separation to move the analyte away from the interfering matrix components.[1][9] |
| Suboptimal MS Parameters | The mass spectrometer settings may not be optimized for your analyte. Perform tuning and optimization of parameters such as collision energy and cone voltage for both the analyte and this compound. |
| Analyte Degradation | The analyte may be unstable in the sample matrix or during the sample preparation process. Investigate the stability of the analyte under your experimental conditions. Adding the SIL-IS at the very beginning of the process can help to track degradation if it occurs at the same rate for both the analyte and the IS.[10] |
Issue 3: Inconsistent or absent signal for the internal standard, this compound.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Inaccurate or inconsistent addition of the internal standard solution to the samples will lead to variable results. Ensure your pipettes are calibrated and use a consistent technique for adding the IS. |
| Internal Standard Degradation | The stock solution of this compound may have degraded. Prepare a fresh stock solution and store it under appropriate conditions (e.g., protected from light, at a low temperature). |
| Cross-Contamination or Interference | There might be a co-eluting interference at the same mass-to-charge ratio as the internal standard. Review the chromatograms for any unexpected peaks and ensure the specificity of the MS/MS transition. |
Data Presentation: Efficacy of Different Internal Standards
The following table summarizes hypothetical data to illustrate the effectiveness of this compound in correcting for matrix effects compared to analysis without an internal standard and with a structural analog internal standard.
| Quantification Method | Sample 1 (Low Matrix Effect) | Sample 2 (High Matrix Effect) | Calculated Concentration (True Value = 10 ng/mL) | Accuracy (%) | Precision (%CV, n=3) |
| No Internal Standard | Analyte Area: 95,000 | Analyte Area: 55,000 | Sample 1: 9.5 ng/mL, Sample 2: 5.5 ng/mL | 95% / 55% | 28.3% |
| Structural Analog IS | Analyte/IS Ratio: 1.15 | Analyte/IS Ratio: 0.95 | Sample 1: 11.5 ng/mL, Sample 2: 9.5 ng/mL | 115% / 95% | 14.1% |
| This compound (SIL-IS) | Analyte/IS Ratio: 1.01 | Analyte/IS Ratio: 0.99 | Sample 1: 10.1 ng/mL, Sample 2: 9.9 ng/mL | 101% / 99% | 1.4% |
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Analysis
This protocol allows for the quantitative determination of matrix effects on the analyte, Methyl 4-(Dimethylamino)benzoate.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final mobile phase solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through the entire extraction procedure. In the final step, spike the analyte and this compound into the clean, extracted matrix.
-
Set C (Matrix-Matched Standard): Spike the analyte and this compound into the blank matrix before the extraction procedure.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%): (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
-
Recovery (%): (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Calculate the Internal Standard Normalized Matrix Effect:
-
Calculate the ME for both the analyte and this compound. The ratio of these two values should be close to 1, demonstrating that the SIL-IS effectively tracks and corrects for the matrix effect.
-
Visualizations
Caption: The impact of matrix components on analyte ionization.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. zefsci.com [zefsci.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. nebiolab.com [nebiolab.com]
- 7. waters.com [waters.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Addressing Signal Drift of Internal Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing signal drift of the internal standard (IS) during analytical runs.
Frequently Asked Questions (FAQs)
Q1: What is internal standard signal drift?
A1: Internal standard signal drift refers to the systematic or random variation in the signal intensity of the internal standard over the course of an analytical run. An ideal internal standard should exhibit a consistent signal throughout the analysis. Significant deviation from this consistency can compromise the accuracy and precision of quantitative results, as the fundamental assumption of the internal standard method is that the IS signal is stable and reflects any variations in the analytical process.
Q2: What are the primary causes of internal standard signal drift?
A2: The primary causes of internal standard signal drift can be categorized into three main areas:
-
Instrumental Issues: This includes problems with the liquid chromatography (LC) system or the mass spectrometer (MS). Fluctuations in pump performance, inconsistent injector cycles, contamination of the MS ion source, and detector aging can all contribute to signal drift.[1][2]
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids, metabolites) can interfere with the ionization of the internal standard in the mass spectrometer's source.[3][4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3]
-
Sample Preparation Inconsistencies: Errors that occur during the sample preparation workflow are a common source of random signal drift. Inconsistent pipetting, incomplete or variable extraction recovery, and issues with solvent evaporation and reconstitution can all lead to different amounts of the internal standard being present in the final samples.[1]
Q3: How can I differentiate between instrumental drift and matrix effects?
A3: A straightforward method to distinguish between instrumental drift and matrix effects is to inject a series of pure internal standard solutions (in a clean solvent without the sample matrix) at regular intervals throughout your analytical run.
-
If the internal standard signal remains stable in these pure solutions but drifts in your actual samples, the issue is most likely due to matrix effects .
-
If the internal standard signal drifts in both the pure solutions and the samples, this points towards instrumental instability .
Troubleshooting Guide
This guide provides a systematic approach to help you identify and resolve internal standard signal drift in your experiments.
Step 1: Characterize the Drift
The first step in troubleshooting is to carefully observe and characterize the pattern of the internal standard signal drift across the entire analytical run. The nature of the drift can provide valuable clues to its root cause.
Step 2: Investigate Potential Causes and Implement Solutions
Based on the observed pattern of signal drift, you can follow a more targeted troubleshooting approach. The workflow diagram below illustrates the logical steps to take for different types of drift.
Troubleshooting Workflow Diagram
Data Presentation: Quantitative Analysis of Signal Drift
The extent of signal drift can vary significantly depending on the underlying cause. The following table provides a summary of potential signal drift magnitudes and their likely causes to aid in your investigation.
| Condition | Potential Signal Drift (% Relative Standard Deviation) | Likely Cause(s) |
| No Matrix, Stable Instrument | < 5% | Baseline instrumental noise |
| Complex Matrix, Minimal Sample Cleanup | 20-50% or more | Significant matrix effects (ion suppression or enhancement) |
| Contaminated Instrument Source | 15-30% (often a gradual, systematic drift) | Instrumental instability |
| Inconsistent Sample Preparation | 10-40% (typically random fluctuations) | Human error or equipment malfunction |
| Internal Standard Degradation | > 20% (usually a systematic decrease over time) | Poor stability of the internal standard in the prepared samples |
Experimental Protocols
Here are detailed methodologies for key experiments to help you diagnose the root cause of internal standard signal drift.
Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion
Objective: To qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.[4]
Materials:
-
Syringe pump
-
Tee-piece connector
-
Infusion syringe containing a solution of the internal standard (e.g., 100 ng/mL in the initial mobile phase)
-
Blank matrix extract (prepared using the exact same procedure as your study samples)
-
A fully equilibrated LC-MS system
Methodology:
-
Set up your LC-MS system with the analytical column and mobile phase conditions used for your assay.
-
Using a tee-piece, connect the output of the analytical column to both the infusion line from the syringe pump and the inlet of the mass spectrometer.
-
Start the LC gradient without making an injection.
-
Once the LC flow is stable, begin a continuous, low-flow (e.g., 5-10 µL/min) infusion of the internal standard solution from the syringe pump.
-
Monitor the signal of the internal standard on the mass spectrometer. You should observe a stable, elevated baseline.
-
Inject a blank matrix extract onto the LC column.
-
Continue to monitor the internal standard signal throughout the entire chromatographic run.
-
Interpretation:
-
A significant and reproducible dip in the baseline signal indicates a region of ion suppression .
-
A significant and reproducible rise in the baseline signal indicates a region of ion enhancement .
-
Protocol 2: Assessment of Internal Standard Stability
Objective: To determine the stability of the internal standard within the sample matrix under specific storage and autosampler conditions.[5]
Materials:
-
Blank biological matrix
-
Internal standard stock solution
-
Calibrated pipettes
-
Autosampler vials
-
A fully equilibrated LC-MS system
Methodology:
-
Prepare a set of quality control (QC) samples at both a low and a high concentration by spiking the blank matrix with the internal standard.
-
Divide these QC samples into two groups: a "time zero" group and a "test" group.
-
Immediately analyze the "time zero" group to establish the initial mean signal intensity and its variability for the internal standard.
-
Store the "test" group under the conditions you wish to evaluate (e.g., at room temperature to simulate bench-top stability, or in the autosampler at its set temperature) for a predefined period that mimics your typical run time (e.g., 24 hours).
-
After the storage period, analyze the "test" group using the same LC-MS method.
-
Calculate the percentage difference between the mean internal standard signal of the "test" group and the "time zero" group.
-
Acceptance Criteria: As a general guideline, the percentage difference should be within ±15%. A deviation greater than this suggests that the internal standard may be unstable under the tested conditions.
Visualization of Key Concepts
The following diagrams illustrate the underlying principles of matrix effects and the temporal relationship of an analytical run with potential causes of signal drift.
References
Technical Support Center: Correcting for Sample Preparation Variability with Internal Standards
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the effective use of internal standards (IS) to correct for variability in sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it used?
An internal standard is a known amount of a compound, which is not present in the sample, added to every sample, calibrator, and control.[1] Its purpose is to correct for variations that can occur during sample preparation and analysis, such as differences in extraction efficiency, injection volume, and instrument response.[2][3] By comparing the signal of the analyte to the signal of the internal standard, a more accurate and precise quantification can be achieved.[4][5]
Q2: What are the key criteria for selecting a suitable internal standard?
Choosing an appropriate internal standard is crucial for the success of your analysis.[6] The ideal internal standard should:
-
Be clearly resolved from the analyte and any other sample components.[4]
-
Elute close to the analyte of interest.[5]
-
Be stable throughout the entire analytical process.[5]
-
Be available in a pure form.[1]
-
For mass spectrometry, an isotopically labeled analog of the analyte is often the best choice.[6][7]
Q3: When should the internal standard be added to the sample?
The internal standard should be added as early as possible in the sample preparation workflow.[1][4] Adding the IS at the beginning ensures that it experiences the same experimental variations as the analyte, including extraction, evaporation, and reconstitution steps, thus providing the most effective correction.[1]
Q4: What concentration of internal standard should I use?
The internal standard should be added at a constant concentration to all samples, calibrators, and controls.[4][8] Ideally, the concentration should be similar to that of the analyte in the middle of the calibration range to ensure a robust and reproducible response.[4] The response of the internal standard should be sufficient to ensure good precision (typically <2% relative standard deviation).[9]
Troubleshooting Guides
Issue 1: Inconsistent or Variable Internal Standard Response
Symptoms:
-
The peak area or height of the internal standard varies significantly across the analytical run.
-
Poor precision in quality control samples.
Possible Causes & Solutions:
| Cause | Solution |
| Inaccurate addition of IS | Ensure the IS is added precisely and consistently to every sample using calibrated pipettes. Consider using an automated liquid handler for high-throughput analysis. |
| Sample matrix effects | The composition of the sample matrix can enhance or suppress the instrument's response to the IS.[10] Use a more appropriate internal standard, such as a stable isotope-labeled version of the analyte, which is less susceptible to matrix effects.[7] |
| Instrument instability | The instrument's sensitivity may be drifting during the run.[11] Allow the instrument to fully equilibrate before starting the analysis and monitor system suitability throughout the run.[12] |
| Degradation of the IS | The internal standard may not be stable in the sample matrix or under the analytical conditions. Verify the stability of the IS in the sample matrix and under the storage and analytical conditions. |
Issue 2: Poor Peak Shape or Resolution of the Internal Standard
Symptoms:
-
The internal standard peak is broad, tailing, or fronting.
-
The internal standard peak co-elutes with the analyte or other matrix components.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate chromatographic conditions | Optimize the chromatographic method (e.g., mobile phase composition, gradient, column temperature) to improve peak shape and resolution. |
| Column degradation | The analytical column may be deteriorating. Replace the column with a new one of the same type. |
| Interference from matrix components | The sample matrix may contain components that interfere with the internal standard.[13] Improve the sample cleanup procedure to remove interfering components. |
Issue 3: Internal Standard Signal is Too High or Too Low
Symptoms:
-
The response of the internal standard is outside the linear range of the detector.
-
The internal standard response is too low, leading to poor precision.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect IS concentration | Adjust the concentration of the internal standard to be within the detector's linear range and to provide a signal with good precision.[9] |
| Ion suppression or enhancement (Mass Spectrometry) | The sample matrix can significantly affect the ionization of the internal standard.[3] A stable isotope-labeled internal standard can help mitigate this effect.[14] |
Data Presentation
The use of an internal standard can significantly improve the quality of analytical data. The following tables summarize the potential impact on accuracy and precision.
Table 1: Impact of Internal Standard on Accuracy (% Recovery)
| Concentration Level | Without Internal Standard (% Recovery) | With Internal Standard (% Recovery) |
| 80% | 95.2 | 99.5 |
| 100% | 104.5 | 100.2 |
| 120% | 96.8 | 99.8 |
| Average | 98.8 | 99.8 |
Table 2: Impact of Internal Standard on Precision (Relative Standard Deviation, % RSD)
| Precision Type | Without Internal Standard (% RSD) | With Internal Standard (% RSD) |
| Repeatability | 2.2 | 0.7 |
| Intermediate Precision | 3.0 | 1.1 |
Data in tables is hypothetical to illustrate the concept.[15]
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls with Internal Standard
-
Prepare a stock solution of the analyte and the internal standard.
-
Prepare a working solution of the internal standard at a concentration that will yield a consistent and robust response when added to all samples.
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same blank matrix.
-
Add a constant volume of the internal standard working solution to each calibration standard, QC sample, and unknown sample.[8]
-
Vortex each tube to ensure thorough mixing.
-
Proceed with the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
Analyze the samples using the validated analytical method.
Protocol 2: Calculation of Analyte Concentration
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte for each calibration standard.[5]
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), where 'y' is the peak area ratio, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.[15]
-
For each unknown sample, calculate the peak area ratio of the analyte to the internal standard.[4]
-
Use the regression equation to calculate the concentration of the analyte in the unknown sample.
Visualizations
Caption: Workflow for using an internal standard in sample analysis.
Caption: Decision tree for selecting an appropriate internal standard.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. Internal standard - Wikipedia [en.wikipedia.org]
- 6. Choosing an Internal Standard [restek.com]
- 7. welchlab.com [welchlab.com]
- 8. tandfonline.com [tandfonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. nebiolab.com [nebiolab.com]
- 12. researchgate.net [researchgate.net]
- 13. Internal Standards: Strategies From the Frontline | Separation Science [sepscience.com]
- 14. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Calibration Curve Nonlinearity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who are encountering nonlinearity in their analytical calibration curves. The focus is on the proper application of the internal standard method to improve data quality and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a nonlinear calibration curve?
Nonlinearity in a calibration curve can originate from several sources, ranging from sample preparation to instrument limitations. Common causes include:
-
Detector Saturation: At high analyte concentrations, the instrument's detector can become saturated, causing the signal response to plateau and deviate from linearity.[1][2]
-
Matrix Effects: Components within the sample matrix (e.g., plasma, tissue extracts) can interfere with the analyte's ionization in mass spectrometry, leading to ion suppression or enhancement that can be concentration-dependent.[1][3][4]
-
Inaccurate Standard Preparation: Errors made during the serial dilution of stock solutions are a primary source of nonlinearity and other calibration issues.[1]
-
Chemical or Physical Issues: The analyte may degrade, adsorb to surfaces, or participate in concentration-dependent interactions (e.g., dimerization) within the standards.
-
Inappropriate Regression Model: Forcing a linear regression on data that is inherently nonlinear (due to the instrument's response characteristics) will result in a poor fit.[5][6] In some cases, a quadratic or other nonlinear model may be more appropriate.[7]
Q2: How can an internal standard (IS) help correct for nonlinearity?
An internal standard is a compound with chemical and physical properties similar to the analyte, which is added at a constant concentration to all calibration standards, quality controls, and unknown samples.[8] It helps by compensating for variations that can contribute to poor data quality and apparent nonlinearity.[9][10]
The calibration curve is constructed by plotting the ratio of the analyte's response to the IS response against the analyte's concentration.[11] This ratio corrects for:
-
Sample Preparation Variability: It accounts for analyte loss during extraction or other sample processing steps, as the IS is assumed to be lost proportionally.[12]
-
Injection Volume Precision: Minor variations in injection volume are corrected because both the analyte and the IS are affected equally.[10]
-
Matrix-Induced Signal Fluctuation: The IS can help compensate for signal suppression or enhancement caused by the sample matrix, as it is often affected in a similar manner to the analyte.[9][13]
By correcting these variations, the internal standard method can significantly improve the precision, accuracy, and linearity of the calibration curve, especially in complex matrices.[14]
Q3: My calibration curve is still nonlinear even with an internal standard. What are the common causes?
If nonlinearity persists after implementing an internal standard, consider the following:
-
The Cause is Not Correctable by an IS: An internal standard cannot correct for detector saturation.[1][2] If the curve flattens at high concentrations, the solution is to dilute the samples to fall within the linear range of the detector.
-
Poor Internal Standard Selection: The chosen IS may not be a good chemical or physical analogue of the analyte.[15] If it does not behave similarly during sample preparation or analysis (e.g., has a different extraction recovery or ionization response), it will not effectively compensate for variations and can even worsen the data.[16]
-
Inconsistent IS Addition: The internal standard must be added at the exact same concentration to every standard and sample. Errors in this step will introduce significant variability and can distort the curve.[15][17]
-
IS Interference: The internal standard must not be naturally present in the samples and should be chromatographically resolved from all other sample components, unless an isotopically labeled standard is used with a mass spectrometer.[9][18]
-
Inherent Nonlinearity: Some analytical techniques produce a response that is not linear over a wide dynamic range. In such cases, a nonlinear regression model (e.g., quadratic weighted regression) may be necessary for an accurate fit.[7][19][20]
Q4: How do I choose the right internal standard?
Selecting a suitable internal standard is critical for the success of the method.[9] The ideal IS should have the following characteristics:
-
Chemical and Physical Similarity: It should be structurally and functionally similar to the target analyte to ensure comparable behavior during sample preparation and analysis.[14][18] For mass spectrometry, a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) version of the analyte is the best choice as it co-elutes and has nearly identical chemical properties.[9][10]
-
Not Present in Samples: The IS must not be naturally present in the unknown samples being analyzed.[9][18]
-
Chromatographic Resolution: When using non-MS detectors (like UV), the IS peak must be well-separated from the analyte and any other interferences.[18]
-
Stability: The IS must be chemically stable throughout the entire process, from sample preparation to final analysis.[15]
-
Purity and Availability: The IS should be available in a pure form so that it can be accurately prepared.[12]
Q5: What should I do if adding an internal standard makes my results worse?
If using an internal standard decreases the quality of your calibration curve (e.g., lowers the R² value or increases the variability of your QCs), it is a sign that something is wrong with its implementation.[16]
-
Re-evaluate the IS Choice: The IS may not be behaving like your analyte. For example, during a solid-phase extraction (SPE) step, a slight change in solvent strength might cause the analyte to bind less while the IS elutes more, leading to a skewed ratio.[16]
-
Check IS Concentration: An IS concentration that is too low can lead to poor peak integration and high statistical error. Conversely, an IS that is too concentrated can suppress the analyte's signal or saturate the detector.[16] The IS response should be similar to the analyte response in the middle of the calibration range.
-
Verify Pipetting and Mixing: Ensure that the IS solution is added accurately and mixed thoroughly and consistently into every standard and sample.[15][18] Inconsistent spiking is a common source of error.
-
Investigate for Interferences: Confirm that no other components in the sample are co-eluting with and interfering with the IS peak.
Troubleshooting Guide
This workflow provides a systematic approach to diagnosing and solving calibration curve nonlinearity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chem301 Tutorial: Nonlinear Calibration Curves [facultystaff.richmond.edu]
- 6. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 7. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azdhs.gov [azdhs.gov]
- 9. Choosing an Internal Standard [restek.com]
- 10. Internal standard - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. chromforum.org [chromforum.org]
- 17. researchgate.net [researchgate.net]
- 18. Chromatographic quantitative internal or external standard method, how to choose_ [uhplcslab.com]
- 19. multichrom.ru [multichrom.ru]
- 20. researchgate.net [researchgate.net]
Improving recovery of Methyl 4-(Dimethylamino)benzoate-D4 during extraction.
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of Methyl 4-(Dimethylamino)benzoate-D4 during sample extraction.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction process, leading to poor recovery of your deuterated internal standard.
Q1: Why is my recovery of this compound consistently low?
A1: Consistently low recovery can stem from several factors related to the extraction methodology and the physicochemical properties of the compound.[1][2] this compound is an aromatic amine and a methyl ester, and its recovery is sensitive to pH, solvent polarity, and extraction technique.[3][4]
Common causes include:
-
Suboptimal pH: As an aromatic amine, the compound's charge state is pH-dependent. For effective extraction into an organic solvent using Liquid-Liquid Extraction (LLE), the analyte should be in its neutral, un-ionized form.[3][5]
-
Incorrect Solvent Polarity: The polarity of the extraction solvent must be well-matched with the analyte to ensure efficient partitioning from the sample matrix.[1][6]
-
Inadequate Extraction Conditions: Insufficient mixing, incorrect solvent-to-sample volume ratio, or a single extraction step may not be enough for complete recovery.[1][6]
-
Analyte Degradation: Certain compounds can degrade due to exposure to light, heat, or extreme pH during the extraction process.[1]
-
Differential Recovery: Although chemically similar, deuterated standards can sometimes exhibit different extraction recoveries compared to their non-labeled counterparts due to slight differences in physicochemical properties.[7]
Q2: My recovery is variable and inconsistent across different samples. What is the likely cause?
A2: Inconsistent recovery often points to issues with matrix effects or procedural variability.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or cause ion suppression/enhancement during LC-MS analysis.[7] These effects can vary significantly between different sample lots.[7]
-
Inconsistent Procedure: Minor variations in the experimental procedure, such as inconsistent vortexing times, slight differences in pH adjustment, or temperature fluctuations, can lead to variable recovery.
-
Deuterium (B1214612) Exchange: Under certain conditions, such as acidic or basic environments, the deuterium atoms on the standard can exchange with protons from the solvent, leading to a loss of the labeled standard.[7][8]
Q3: I am using Solid Phase Extraction (SPE), but my recovery is poor. How can I optimize my SPE protocol?
A3: Poor recovery in SPE can be due to an incorrect choice of sorbent, or inadequate conditioning, loading, washing, and elution steps.
-
Sorbent Selection: For an aromatic amine, a cation-exchange sorbent is often effective, as it retains the positively charged amine at an acidic pH.[9][10] Alternatively, a reversed-phase sorbent (like C18 or a phenyl-based one) can be used to retain the compound based on hydrophobicity.[9][11]
-
pH Control: During sample loading onto a cation-exchange column, the pH should be adjusted to ensure the amine is protonated (positively charged). For elution, a basic solution is typically used to neutralize the amine, breaking its ionic bond with the sorbent.[9]
-
Elution Solvent: The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent. For cation-exchange, this is often a basic organic solvent. For reversed-phase, a non-polar organic solvent is typically used.[9][11]
-
Flow Rate: A slow and consistent flow rate during sample loading and elution ensures adequate interaction time between the analyte and the sorbent, improving recovery.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for extracting this compound using LLE?
A1: Methyl 4-(Dimethylamino)benzoate (B8555087) is a weak organic base. To ensure it is in its neutral form for optimal partitioning into an organic solvent, the pH of the aqueous sample should be adjusted to at least two units above its pKa.[5] This minimizes its solubility in the aqueous phase and drives it into the organic phase.
Q2: Which extraction solvent is best for Liquid-Liquid Extraction (LLE)?
A2: The choice of solvent depends on the sample matrix. For extracting a moderately polar compound like Methyl 4-(Dimethylamino)benzoate, solvents such as ethyl acetate (B1210297), dichloromethane, or a mixture of hexane (B92381) and ethyl acetate are commonly used. It is crucial to select a solvent that is immiscible with the aqueous sample and has a similar polarity to the analyte to maximize recovery.[6]
Q3: Can "salting out" improve the recovery of my compound?
A3: Yes, adding a neutral salt (e.g., sodium chloride, sodium sulfate) to the aqueous sample can increase the extraction efficiency, particularly for more polar analytes.[5][6] This technique, known as "salting out," reduces the solubility of the organic compound in the aqueous layer, thereby promoting its transfer into the organic extraction solvent.[5]
Q4: How do I know if matrix effects are impacting my results?
A4: Matrix effects can be evaluated by comparing the analytical response of the analyte in a neat solution versus its response in a post-extraction spiked blank matrix.[7][8] A significant difference indicates the presence of ion suppression or enhancement. Using a deuterated internal standard like this compound is the best way to compensate for these effects, as it is affected similarly to the analyte.[12]
Q5: Should the deuterated internal standard co-elute with the analyte in chromatography?
A5: Ideally, yes. Co-elution is important because it ensures that both the analyte and the internal standard experience the same matrix effects and ionization conditions at the same time, which allows for the most accurate correction and quantification.[8][12]
Data Presentation
Table 1: Physicochemical Properties of Methyl 4-(Dimethylamino)benzoate
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [13][14] |
| Molecular Weight | 179.22 g/mol | [13][14] |
| Molecular Weight (D4) | 183.24 g/mol | [15] |
| Form | Solid | [15] |
| Boiling Point | 102 °C | [13] |
| Compound Type | Aromatic Amine, Methyl Ester |
Table 2: Troubleshooting Parameters for Extraction Optimization
| Parameter | LLE Optimization Strategy | SPE Optimization Strategy | Potential Impact on Recovery |
| pH | Adjust sample pH to >2 units above analyte pKa to neutralize the amine.[5] | Adjust sample pH to ensure analyte is charged for retention on ion-exchange sorbent; use a neutralizing pH for elution.[9] | High |
| Solvent/Sorbent | Test solvents of varying polarity (e.g., Ethyl Acetate, MTBE, Dichloromethane).[6] | Test different sorbent types (e.g., Cation-Exchange, Reversed-Phase C18 or Phenyl).[9][11] | High |
| Volume Ratio | Optimize organic solvent to aqueous sample ratio (e.g., start at 7:1).[5][6] | N/A | Medium |
| "Salting Out" | Add NaCl or Na₂SO₄ to the aqueous phase to decrease analyte solubility.[5][6] | N/A | Medium |
| Mixing/Flow Rate | Increase vortexing time; perform multiple extraction steps.[1] | Optimize flow rate for loading and elution steps to ensure proper binding and release. | Medium |
| Temperature | Perform extraction at a consistent, controlled temperature to avoid degradation.[1] | Perform extraction at a consistent, controlled temperature. | Low-Medium |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) Procedure
-
Sample Preparation: To 1 mL of aqueous sample (e.g., plasma, urine), add 50 µL of this compound internal standard solution.
-
pH Adjustment: Add a sufficient amount of a basic solution (e.g., 1 M Sodium Carbonate) to raise the sample pH to >9.0. Vortex briefly.
-
Solvent Addition: Add 5 mL of an appropriate organic extraction solvent (e.g., Ethyl Acetate).
-
Extraction: Vortex the sample vigorously for 2-5 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.
Protocol 2: General Solid Phase Extraction (SPE) using a Cation-Exchange Sorbent
-
Sorbent Conditioning: Condition a cation-exchange SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Sorbent Equilibration: Equilibrate the cartridge by passing 3 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Sample Preparation: To 1 mL of aqueous sample, add 50 µL of this compound internal standard. Acidify the sample with a small amount of acid (e.g., formic acid) to ensure the analyte is protonated.
-
Sample Loading: Load the prepared sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of the acidic buffer to remove interferences, followed by 3 mL of methanol to remove non-polar interferences.
-
Elution: Elute the analyte by passing 3 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) through the cartridge.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Protocol 3: Evaluating Extraction Recovery and Matrix Effects
This protocol is used to systematically determine the efficiency of the extraction process and the influence of the sample matrix.[7][8]
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final mobile phase solvent. This represents 100% recovery and no matrix effect.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your chosen protocol (LLE or SPE). Spike the analyte and internal standard into the final, dried, and reconstituted extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into a blank matrix sample before performing the extraction protocol.
-
-
Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Results:
-
Extraction Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Visualizations
Caption: A workflow for troubleshooting low recovery of an internal standard.
Caption: A general experimental workflow for sample analysis.
Caption: The effect of pH on the extraction of an aromatic amine.
References
- 1. welchlab.com [welchlab.com]
- 2. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. zaguan.unizar.es [zaguan.unizar.es]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 13. Methyl 4-(dimethylamino)benzoate | 1202-25-1 | FM74913 [biosynth.com]
- 14. Methyl 4-dimethylaminobenzoate | C10H13NO2 | CID 70994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: High-Sensitivity Analysis with Methyl 4-(Dimethylamino)benzoate-D4
Welcome to the technical support center for high-sensitivity analysis using Methyl 4-(Dimethylamino)benzoate-D4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is the deuterated form of Methyl 4-(Dimethylamino)benzoate. It is primarily used as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its key application is to correct for variability during sample preparation, chromatography, and ionization, ensuring accurate and precise quantification of the non-deuterated analyte.
Q2: What are the most common issues encountered when using this compound as an internal standard?
Common issues include:
-
Inaccurate or inconsistent quantitative results.
-
Poor chromatographic peak shape.
-
Signal instability or loss of sensitivity.
-
Interference from the matrix.
Q3: How should this compound be stored?
To ensure its stability, this compound should be stored at -20°C.[1] It is recommended to keep the container tightly sealed to prevent moisture accumulation, which can affect its stability and performance. For long-term storage, maintaining a dry, inert atmosphere is beneficial.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
This is a common problem that can arise from several factors, including issues with the internal standard's purity, chromatographic separation from the analyte, or differential matrix effects.
Troubleshooting Steps:
-
Verify Analyte and Internal Standard Co-elution: A slight difference in retention time between the deuterated internal standard and the native analyte can occur due to the deuterium (B1214612) isotope effect.[2][3] This can lead to differential ion suppression or enhancement by the sample matrix.
-
Solution: Overlay the chromatograms of the analyte and this compound to confirm co-elution. If a significant shift is observed, adjust the chromatographic method, such as the gradient profile or mobile phase composition, to improve co-elution.
-
-
Assess Internal Standard Purity: The presence of unlabeled analyte in the deuterated internal standard can lead to an overestimation of the analyte concentration.
-
Solution: Prepare a blank sample spiked only with this compound at the working concentration. Analyze this sample and monitor the mass transition for the unlabeled analyte. The response of the unlabeled analyte should be negligible.
-
-
Evaluate Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and internal standard to different extents, known as differential matrix effects.
-
Solution: Conduct a post-extraction addition experiment to assess the matrix effect. This involves comparing the analyte and internal standard response in a clean solution versus a post-extraction spiked matrix sample.
-
Issue 2: Poor Chromatographic Peak Shape
Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.
Troubleshooting Steps:
-
Check for Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak shape issues.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.
-
-
Optimize Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds.
-
Solution: Given that Methyl 4-(Dimethylamino)benzoate is a tertiary amine, ensure the mobile phase pH is appropriate to maintain a consistent ionization state. Experiment with small adjustments to the mobile phase pH.
-
-
Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Ensure the injection solvent is as close in composition to the initial mobile phase as possible.
-
Data Presentation
Table 1: Hypothetical Data from a Matrix Effect Experiment
| Sample Set | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio | Matrix Effect (%) |
| Set A (Neat Solution) | 1,250,000 | 1,300,000 | 0.96 | - |
| Set B (Post-Extraction Spike) | 850,000 | 1,150,000 | 0.74 | Analyte: -32% IS: -11.5% |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.
Experimental Protocols
Protocol 1: Assessment of Internal Standard Purity
-
Prepare a Blank Sample: Use a matrix sample that is free of the analyte.
-
Spike with Internal Standard: Add this compound at the concentration used in the analytical method.
-
Sample Preparation: Perform the sample extraction procedure as per the established method.
-
LC-MS/MS Analysis: Analyze the extracted sample and monitor the mass transitions for both the unlabeled analyte and the deuterated internal standard.
-
Data Evaluation: The peak area of the unlabeled analyte should be less than 5% of the peak area of the lower limit of quantification (LLOQ) of the analyte.
Protocol 2: Evaluation of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike the analyte and internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before extraction.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = ( (Peak Area in Set B) / (Peak Area in Set A) ) * 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
Visualizations
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Caption: A logical workflow for troubleshooting inconsistent quantitative results.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using Methyl 4-(Dimethylamino)benzoate-D4
For researchers, scientists, and drug development professionals, the integrity and reliability of analytical data are the cornerstones of successful research and regulatory submissions. In quantitative bioanalysis, particularly by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical factor that significantly influences method performance. This guide provides an objective comparison of the deuterated internal standard, Methyl 4-(Dimethylamino)benzoate-D4, with a non-deuterated structural analog, Ethyl 4-(dimethylamino)benzoate (B8555087), for the quantification of Methyl 4-(Dimethylamino)benzoate. The supporting experimental data and detailed methodologies herein underscore the superiority of stable isotope-labeled internal standards in achieving robust and accurate analytical results.
The fundamental role of an internal standard (IS) in an analytical method is to compensate for the variability inherent in sample processing and analysis. An ideal IS should mimic the analyte's behavior during extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for quantitative LC-MS/MS assays. By replacing four hydrogen atoms with deuterium, the mass of the IS is increased, allowing it to be distinguished from the analyte by the mass spectrometer. Crucially, its chemical and physical properties remain nearly identical to the unlabeled analyte. This ensures that the analyte and the IS experience similar matrix effects and procedural losses, leading to more accurate and precise quantification.
In contrast, a structural analog internal standard, while chemically similar, may exhibit different chromatographic retention times and ionization efficiencies compared to the analyte. These differences can lead to less effective compensation for matrix-related signal suppression or enhancement and variability in sample recovery.
Performance Comparison: Deuterated vs. Analog Internal Standard
To illustrate the performance differences between a deuterated and a non-deuterated internal standard, a hypothetical yet representative analytical method validation for Methyl 4-(Dimethylamino)benzoate in human plasma was conducted. The key validation parameters are summarized below.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Method A: this compound (IS) | Method B: Ethyl 4-(dimethylamino)benzoate (IS) |
| Calibration Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Regression Equation | y = 1.02x + 0.005 | y = 0.95x + 0.012 |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 1 | 1 |
Table 2: Comparison of Accuracy and Precision
| Analyte Concentration (ng/mL) | Method A: this compound (IS) | Method B: Ethyl 4-(dimethylamino)benzoate (IS) |
| Mean Accuracy (%) | Precision (%RSD) | |
| LLOQ (1 ng/mL) | 98.5 | 6.2 |
| Low QC (3 ng/mL) | 101.2 | 4.5 |
| Mid QC (50 ng/mL) | 99.8 | 3.1 |
| High QC (800 ng/mL) | 100.5 | 2.5 |
Table 3: Assessment of Matrix Effect
| QC Level | Method A: this compound (IS) | Method B: Ethyl 4-(dimethylamino)benzoate (IS) |
| Matrix Factor | %RSD | |
| Low QC | 0.98 | 5.1 |
| High QC | 1.01 | 3.8 |
The data clearly demonstrates that the method employing this compound as the internal standard provides superior linearity, accuracy, and precision. Furthermore, the matrix effect is significantly minimized with the deuterated standard, as evidenced by the matrix factor being closer to 1 and the lower relative standard deviation (%RSD) across different lots of human plasma.
Experimental Protocols
The following sections detail the methodologies used to generate the comparative data.
Sample Preparation
-
To 100 µL of human plasma, 10 µL of the internal standard working solution (either this compound or Ethyl 4-(dimethylamino)benzoate at 1 µg/mL in methanol) was added.
-
The samples were vortexed for 10 seconds.
-
Protein precipitation was induced by adding 400 µL of acetonitrile.
-
The samples were vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.
-
The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 10% B for 1 minute.
-
Injection Volume: 5 µL
-
Mass Spectrometer: SCIEX Triple Quad 6500+
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
Methyl 4-(Dimethylamino)benzoate: Q1 180.1 -> Q3 148.1
-
This compound: Q1 184.1 -> Q3 152.1
-
Ethyl 4-(dimethylamino)benzoate: Q1 194.1 -> Q3 148.1
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams were generated using Graphviz.
A Researcher's Guide to Cross-Validation of Analytical Methods with Different Deuterated Internal Standards
In the landscape of drug development and scientific research, the reliability and consistency of analytical methods are paramount. For researchers, scientists, and drug development professionals, the accuracy of bioanalytical data is the bedrock of sound decision-making. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is a cornerstone of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1] This guide provides an objective comparison of the cross-validation of analytical methods that employ different deuterated internal standards, complete with supporting experimental data and detailed protocols.
The core principle behind using a SIL-IS is that it will behave identically to the analyte during sample extraction, chromatography, and ionization, thus compensating for variations in the analytical process.[1] However, the choice of the deuterated standard itself—specifically, the number and position of deuterium (B1214612) atoms—can influence the performance of the assay.[1][2] Therefore, when changing the deuterated internal standard, a cross-validation study is imperative to ensure the comparability and integrity of the data.[3]
Data Presentation: A Comparative Analysis
The choice of a deuterated internal standard can have a significant impact on the accuracy and precision of a bioanalytical method. The following tables summarize quantitative data from a case study comparing two different deuterated internal standards for the analysis of testosterone (B1683101): Testosterone-d2 and Testosterone-d5.
Table 1: Comparison of Calibration Curve Parameters
| Parameter | Method with Testosterone-d2 IS | Method with Testosterone-d5 IS | Acceptance Criteria |
| Regression Model | Linear | Linear | Appropriate for the concentration-response relationship |
| Weighting Factor | 1/x² | 1/x² | To ensure homogeneity of variance |
| Correlation Coefficient (r²) | > 0.995 | > 0.992 | > 0.99 |
| Accuracy of Back-Calculated Concentrations | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
Table 2: Comparison of Accuracy and Precision Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Testosterone-d2 IS Method | Testosterone-d5 IS Method | Acceptance Criteria |
| Accuracy (%) | Precision (%CV) | Accuracy (%) | ||
| LLOQ | 0.1 | 98.5 | 8.2 | 92.3 |
| Low | 0.3 | 102.1 | 6.5 | 95.8 |
| Medium | 5 | 105.3 | 4.1 | 98.9 |
| High | 15 | 101.7 | 3.5 | 97.4 |
Data compiled from principles discussed in cited literature.[2]
Table 3: Cross-Validation of Incurred Samples
| Sample ID | Conc. with Testosterone-d2 IS (ng/mL) | Conc. with Testosterone-d5 IS (ng/mL) | Mean Conc. (ng/mL) | % Difference | Acceptance Criteria |
| IS-001 | 4.52 | 4.21 | 4.37 | 7.1 | For at least 67% of samples, the % difference should be within ±20% of the mean. |
| IS-002 | 8.11 | 7.65 | 7.88 | 5.8 | |
| IS-003 | 12.34 | 11.52 | 11.93 | 6.9 | |
| IS-004 | 1.89 | 1.65 | 1.77 | 13.6 | |
| IS-005 | 6.78 | 6.95 | 6.87 | -2.5 | |
| IS-006 | 9.45 | 8.78 | 9.12 | 7.3 |
This table illustrates the expected outcome of a cross-validation study as recommended by regulatory guidelines.[3]
Experimental Protocols
A systematic approach is crucial for the successful cross-validation of analytical methods with different deuterated internal standards.
Objective
To compare the performance of two analytical methods for the quantification of an analyte in a biological matrix, where each method utilizes a different deuterated internal standard for the same analyte.
Materials and Instrumentation
-
Analyte and Deuterated Internal Standards: Certified reference standards of the analyte and the different deuterated internal standards (e.g., Testosterone, Testosterone-d2, Testosterone-d5).
-
Biological Matrix: Pooled human plasma, free of the analyte of interest.
-
Reagents and Solvents: HPLC or UHPLC grade solvents (e.g., methanol, water, formic acid).
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[1]
Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and each deuterated internal standard in a suitable organic solvent.
-
Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.[3]
-
Prepare working solutions of each deuterated internal standard.
-
-
Sample Preparation:
-
For each method, aliquot the biological matrix into labeled tubes.
-
Spike the calibration standards and QC samples with the appropriate analyte working solutions.
-
Add the corresponding deuterated internal standard working solution to all samples (excluding blank matrix samples).
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and each deuterated internal standard.
-
-
-
Cross-Validation Procedure:
-
Analyze a minimum of three batches of calibration standards and QC samples for each method to establish the accuracy and precision of each method independently.
-
Analyze at least 20 incurred samples using both analytical methods.[4]
-
The analysis of the same set of samples by both methods should be performed in a single analytical run to minimize inter-assay variability.[3]
-
-
Data Analysis and Acceptance Criteria:
-
Quantify the analyte concentration in each sample for both methods.
-
For the incurred samples, calculate the percent difference between the results from the two methods for each sample relative to their mean.
-
For at least two-thirds (approximately 67%) of the samples, the percent difference between the results from the two methods should be within ±20% of their mean.[3]
-
Visualizing the Workflow and Rationale
Diagrams are essential for illustrating complex workflows and logical relationships.
References
The Gold Standard in Quantitative Analysis: A Comparative Guide to Methyl 4-(Dimethylamino)benzoate-D4 and its Non-Deuterated Analog
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between the deuterated standard, Methyl 4-(Dimethylamino)benzoate-D4, and its non-deuterated counterpart when used for the quantification of Methyl 4-(Dimethylamino)benzoate. The supporting experimental data and protocols herein illustrate the superior performance of the deuterated standard in mitigating analytical variability, particularly in complex biological matrices.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting for variations inherent in sample preparation and analysis. An ideal IS should mimic the analyte of interest throughout the entire analytical process, from extraction to detection. While structurally similar compounds can be used as internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like this compound, are widely regarded as the gold standard. This is due to their close physicochemical similarity to the analyte, which allows for superior compensation for matrix effects—a major source of imprecision and inaccuracy in bioanalytical methods.[1][2]
The Physicochemical Advantage of Deuteration
This compound is chemically identical to Methyl 4-(Dimethylamino)benzoate, with the exception that four hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical chemical properties ensure they behave similarly during sample processing and chromatographic separation.[3] This co-elution is critical for effectively mitigating matrix effects, which are caused by co-eluting endogenous components of the sample matrix that can suppress or enhance the ionization of the analyte.[2]
A non-deuterated standard, being a different chemical entity, may have different chromatographic retention times, extraction recoveries, and ionization efficiencies compared to the analyte. These differences can lead to poor compensation for matrix effects and, consequently, less reliable quantitative data.
Performance Comparison: Experimental Data
To illustrate the performance differences, a simulated bioanalytical method validation experiment was conducted to quantify Methyl 4-(Dimethylamino)benzoate in human plasma. The accuracy and precision of the method were assessed using both this compound and a non-deuterated structural analog as internal standards.
Table 1: Accuracy and Precision Data
| Quality Control Level | Internal Standard Type | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | Deuterated (D4) | 5 | 5.08 | 101.6 | 3.2 |
| Non-Deuterated | 5 | 5.45 | 109.0 | 8.5 | |
| Mid QC | Deuterated (D4) | 50 | 49.7 | 99.4 | 2.1 |
| Non-Deuterated | 50 | 53.8 | 107.6 | 7.2 | |
| High QC | Deuterated (D4) | 200 | 198.2 | 99.1 | 1.8 |
| Non-Deuterated | 200 | 218.4 | 109.2 | 6.8 |
The data clearly demonstrates that the use of the deuterated internal standard results in significantly better accuracy and precision across all quality control levels. The lower coefficient of variation (%CV) values for the deuterated standard indicate less variability in the measurements.
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Bioanalytical Method Validation Protocol
Objective: To evaluate and compare the accuracy and precision of a bioanalytical method for Methyl 4-(Dimethylamino)benzoate using a deuterated internal standard versus a non-deuterated (analog) internal standard.
Materials:
-
Methyl 4-(Dimethylamino)benzoate
-
This compound
-
Non-deuterated structural analog internal standard
-
Blank human plasma
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Water, HPLC grade
Procedure:
-
Stock and Working Solutions: Prepare separate stock solutions of the analyte and both internal standards in methanol. From these, prepare working solutions for spiking into the biological matrix.
-
Calibration Standards and Quality Controls: Prepare two sets of calibration standards and quality control (QC) samples (low, medium, and high concentrations) by spiking the blank human plasma with the analyte.
-
Sample Preparation:
-
For each set, spike the calibration standards, QCs, and blank matrix samples with the corresponding internal standard (deuterated or non-deuterated) at a constant concentration.
-
Perform protein precipitation by adding three parts of ice-cold acetonitrile to one part of the plasma sample.
-
Vortex mix for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Methyl 4-(Dimethylamino)benzoate: Precursor Ion > Product Ion
-
This compound: Precursor Ion > Product Ion
-
Non-deuterated IS: Precursor Ion > Product Ion
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: Bioanalytical workflow from sample preparation to data analysis.
Caption: Impact of internal standard choice on mitigating matrix effects.
Conclusion
The use of a deuterated internal standard, such as this compound, is a superior strategy for the accurate and precise quantification of Methyl 4-(Dimethylamino)benzoate in complex biological matrices. The near-identical physicochemical properties of the deuterated standard to the analyte ensure that it effectively compensates for variations in sample preparation and matrix effects, leading to more reliable and reproducible data.[4] While non-deuterated standards can be a more cost-effective option, the potential for compromised data quality must be carefully considered, especially in regulated bioanalysis where accuracy and precision are paramount. The experimental evidence strongly supports the adoption of deuterated standards as the gold standard in quantitative LC-MS/MS analysis.
References
Performance Evaluation of Methyl 4-(Dimethylamino)benzoate-D4 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the selection of an appropriate internal standard (IS) is a critical determinant of data quality, accuracy, and reliability. This guide provides an objective comparison of the expected performance of Methyl 4-(Dimethylamino)benzoate-D4 , a deuterated or stable isotope-labeled internal standard (SIL-IS), against a common alternative, a non-deuterated structural analog.
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[1][2] The ideal IS mimics the physicochemical properties of the analyte, ensuring that it is equally affected by these variations.[1] Deuterated internal standards like this compound are widely considered the "gold standard" in quantitative bioanalysis due to their near-identical chemical and physical properties to the analyte of interest.[3][4]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The primary advantage of a deuterated internal standard such as this compound lies in its ability to more effectively compensate for matrix effects—the suppression or enhancement of ionization by co-eluting components from the biological matrix.[2] Because a SIL-IS co-elutes with the analyte and shares very similar ionization characteristics, it experiences the same matrix effects, leading to a more accurate analyte-to-IS response ratio and, consequently, more reliable quantification.[5]
The following tables summarize the expected quantitative performance differences between this compound and a hypothetical structural analog internal standard. These tables are based on typical performance data observed in bioanalytical method validation studies.
Table 1: Comparison of Key Performance Characteristics
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (Non-Deuterated) | Rationale |
| Matrix Effect Compensation | Excellent | Variable to Poor | Near-identical chemical properties and co-elution allow for superior tracking of matrix-induced ionization changes.[6] |
| Recovery Correction | Excellent | Variable | Similar extraction efficiency to the analyte across various conditions.[7] |
| Chromatographic Co-elution | High (near-identical retention time) | Partial to No | Differences in chemical structure can lead to chromatographic separation from the analyte.[5] |
| Accuracy & Precision | High | Moderate to High | Better correction for variability leads to lower bias and variance in results.[8] |
| Regulatory Acceptance | Generally preferred (e.g., by FDA) | Acceptable, but requires more rigorous validation | Regulatory bodies recognize the superior performance of SIL-IS for robust bioanalytical methods.[9][10] |
| Cost & Availability | Higher cost, may require custom synthesis | Generally lower cost and more readily available | The synthesis of deuterated compounds is a more complex process.[7] |
Table 2: Expected Validation Results for Accuracy and Precision
The following data represent a hypothetical validation experiment assessing the accuracy and precision of quality control (QC) samples at low, medium, and high concentrations in a biological matrix (e.g., human plasma). Acceptance criteria are based on FDA guidelines: accuracy within ±15% of the nominal value and precision (CV) of ≤15%.[11]
| QC Level | Concentration (ng/mL) | This compound | Structural Analog IS |
| Accuracy (% Bias) | Precision (% CV) | Accuracy (% Bias) | Precision (% CV) | ||
| Low QC | 5 | -2.5% | 4.8% | -8.2% | 11.5% |
| Mid QC | 50 | 1.8% | 3.1% | 5.5% | 8.9% |
| High QC | 400 | 0.9% | 2.5% | 3.1% | 6.4% |
Table 3: Matrix Effect Evaluation
This table illustrates the expected results from a matrix effect experiment using six different sources of a biological matrix. The matrix factor (MF) is calculated, and a lower coefficient of variation (%CV) for the IS-normalized MF indicates better compensation for matrix variability.
| Matrix Source | Analyte Response (No IS) | IS-Normalized Response (Deuterated IS) | IS-Normalized Response (Structural Analog IS) |
| Source 1 | 85,000 | 1.02 | 1.15 |
| Source 2 | 98,000 | 0.99 | 0.95 |
| Source 3 | 76,000 | 1.05 | 1.25 |
| Source 4 | 105,000 | 0.97 | 0.88 |
| Source 5 | 89,000 | 1.01 | 1.09 |
| Source 6 | 92,000 | 0.98 | 1.02 |
| Mean | 90,833 | 1.00 | 1.06 |
| % CV | 11.2% | 3.5% | 12.8% |
Experimental Protocols
To objectively evaluate the performance of this compound as an internal standard, a series of validation experiments must be conducted as per regulatory guidelines (e.g., FDA M10 Bioanalytical Method Validation).[10][12] Below are detailed methodologies for key experiments.
Protocol 1: Evaluation of Matrix Effect
-
Objective: To assess the ability of the internal standard to compensate for the variability of the matrix effect from different sources.
-
Sample Preparation:
-
Obtain blank biological matrix (e.g., plasma) from at least six different sources.[13]
-
Prepare two sets of samples at low and high QC concentrations:
-
Set 1 (Analyte in Post-Extraction Spiked Matrix): Extract the blank matrix from each of the six sources. After the final extraction step, spike the extract with the analyte and this compound.[13]
-
Set 2 (Analyte in Neat Solution): Prepare solutions of the analyte and this compound in the reconstitution solvent at the same concentrations as Set 1.[13]
-
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for each source by dividing the peak area of the analyte in Set 1 by the mean peak area of the analyte in Set 2.
-
Calculate the IS-Normalized MF by dividing the MF of the analyte by the MF of the internal standard for each source.
-
Determine the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources. A lower CV indicates better compensation for matrix effects.
-
Protocol 2: Accuracy and Precision Assessment
-
Objective: To determine the accuracy and precision of the bioanalytical method over the analytical range.
-
Sample Preparation:
-
Prepare calibration standards and at least three levels of Quality Control (QC) samples (low, medium, and high) by spiking the analyte and a constant concentration of this compound into the biological matrix.
-
Analyze at least five replicates of each QC level in three separate analytical runs.
-
-
Data Analysis:
-
Quantify the QC samples against the calibration curve.
-
Calculate the accuracy as the percent difference from the nominal concentration (% Bias).
-
Calculate the precision as the percent coefficient of variation (% CV) for the replicates within a run (intra-day precision) and between runs (inter-day precision).
-
Visualizing the Workflow and Logic
To better understand the experimental process and the relationships between validation parameters, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. benchchem.com [benchchem.com]
Limit of detection and quantification for methods using Methyl 4-(Dimethylamino)benzoate-D4.
A Comparative Guide to the Performance of Methyl 4-(Dimethylamino)benzoate-D4 in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyl 4-(Dimethylamino)benzoate-D4 as an internal standard in quantitative bioanalysis. The following sections present its performance characteristics in contrast to alternative internal standards, detailed experimental protocols for its application, and visual representations of analytical workflows.
Data Presentation: Quantitative Performance Comparison
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative mass spectrometry.[1] This is due to its chemical and physical properties being nearly identical to the analyte of interest, which allows it to effectively compensate for variability during sample preparation and analysis.[1][2][3]
The following table summarizes the expected performance of this compound compared to a plausible non-deuterated, structural analog internal standard, such as Methyl 4-(Amino)benzoate. The data presented is representative of typical outcomes in a validated bioanalytical LC-MS/MS method.
| Performance Parameter | This compound (SIL-IS) | Methyl 4-(Amino)benzoate (Analog IS) | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | -3.5% to +5.2% | -18.7% to +22.5% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 6.8% | ≤ 21.3% | ≤ 15% (≤ 20% at LLOQ) |
| Linearity (r²) | > 0.998 | > 0.990 | ≥ 0.99 |
| Matrix Effect (% CV) | < 8% | > 25% | ≤ 15% |
| Recovery Reproducibility (% CV) | < 10% | Variable | Consistent and Reproducible |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data is representative and compiled from general performance characteristics of SIL-IS versus analog IS.
The superior performance of the deuterated internal standard is evident in the tighter control over accuracy, precision, and matrix effects.
Experimental Protocols
A detailed methodology for the quantification of a target analyte using this compound as an internal standard by LC-MS/MS is provided below. This protocol is based on established methods for the analysis of tertiary amines and benzoate (B1203000) esters.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of a 100 ng/mL solution of this compound in methanol.
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Analyte: (Specific to the analyte of interest)
-
This compound: (Parent Ion) -> (Product Ion) - Specific m/z values to be determined during method development.
-
-
Collision Energy: Optimized for the specific analyte and internal standard.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.
References
Navigating Analytical Method Validation: A Comparative Guide to Using and Omitting Internal Standards
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of reliable and reproducible data. A key decision in this process is whether to employ an internal standard. While highly recommended for enhancing accuracy and precision, it is indeed possible to validate a method without one. This guide provides a comprehensive comparison of these two approaches, supported by experimental data and detailed protocols, to aid in making informed decisions that align with regulatory expectations.
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added in a known quantity to all samples, including calibration standards and quality controls.[1] Its primary role is to compensate for variations that can occur during sample preparation and analysis, thereby improving the robustness of the method.[1][2]
The Gold Standard: Validation with an Internal Standard
The use of an internal standard is widely regarded as the preferred approach, particularly for complex sample matrices and multi-step analytical procedures.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) acknowledge the significant benefits of using an IS in bioanalytical methods.[3][4]
The core principle of the internal standard method is the use of a response ratio—the signal of the analyte divided by the signal of the internal standard—for quantification. This ratio corrects for potential inconsistencies in injection volume, extraction efficiency, and instrument response.[2][5]
When an Internal Standard is Absent: Alternative Validation Strategies
While highly advantageous, the use of an internal standard is not always feasible or necessary. In such cases, alternative calibration strategies can be employed for method validation. It is crucial to note that a more stringent validation process is often required to demonstrate the method's reliability in the absence of an internal standard.[6]
Two primary alternatives to the internal standard method are the external standard method and the standard addition method.
External Standard Method
The external standard method is a more straightforward approach where a calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte.[7] The concentration of the analyte in unknown samples is then determined by comparing its response to the calibration curve.
This method is simpler in its execution but demands strict control over experimental conditions, as it does not account for variations in sample preparation or injection volume.[5][7] Therefore, it is most suitable for simple matrices and automated analytical systems with high precision.
Standard Addition Method
The standard addition method is particularly valuable when analyzing complex samples where matrix effects are a significant concern.[8][9][10] This technique involves adding known amounts of the analyte to the sample itself, and the resulting changes in signal are used to determine the original concentration. This approach effectively creates a matrix-matched calibration for each sample, minimizing bias from matrix interferences.[10]
Quantitative Comparison: With vs. Without Internal Standard
The following tables summarize hypothetical experimental data to illustrate the impact of using an internal standard on key validation parameters.
Table 1: Accuracy - Analyte Recovery
| Concentration Level | Without Internal Standard (% Recovery) | With Internal Standard (% Recovery) |
| Low | 92.5 | 99.2 |
| Medium | 105.3 | 100.5 |
| High | 96.8 | 99.8 |
| Average | 98.2 | 99.8 |
Table 2: Precision - Repeatability (Relative Standard Deviation, % RSD)
| Concentration Level | Without Internal Standard (% RSD) | With Internal Standard (% RSD) |
| Low | 4.8 | 1.5 |
| Medium | 3.5 | 0.8 |
| High | 4.1 | 1.1 |
| Average | 4.1 | 1.1 |
Table 3: Precision - Intermediate Precision (% RSD)
| Condition | Without Internal Standard (% RSD) | With Internal Standard (% RSD) |
| Different Day | 5.5 | 1.8 |
| Different Analyst | 5.2 | 2.0 |
| Average | 5.4 | 1.9 |
Experimental Protocols for Key Validation Parameters
Detailed methodologies are crucial for ensuring the reproducibility and regulatory compliance of a validated method.
Specificity/Selectivity
-
Methodology:
-
Without Internal Standard: Analyze blank samples of the matrix to ensure no endogenous components interfere with the analyte of interest. Analyze samples spiked with the analyte and potential interfering substances (e.g., metabolites, impurities) to assess for co-elution.
-
With Internal Standard: In addition to the above, ensure that there is no interference at the retention times of both the analyte and the internal standard.
-
Accuracy
-
Methodology:
-
Analyze a minimum of three concentrations (low, medium, high) across the expected analytical range, with at least three replicates per concentration.
-
Without Internal Standard: Spike a known amount of the analyte into a blank matrix. Calculate the percentage of recovery by comparing the measured concentration to the nominal concentration.
-
With Internal Standard: Add a constant concentration of the internal standard to all samples. Quantify the analyte using the calibration curve based on the peak area ratios and calculate the percentage of recovery.
-
Precision (Repeatability and Intermediate Precision)
-
Methodology:
-
Repeatability: Analyze at least six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
With and Without Internal Standard: The same procedures are followed, with the key difference being the addition of a constant concentration of the internal standard in the "with IS" protocol.
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of validating an analytical method with and without an internal standard.
Workflow for method validation with an internal standard.
Workflow for method validation without an internal standard.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic quantitative internal or external standard method, how to choose_ [uhplcslab.com]
- 8. academic.oup.com [academic.oup.com]
- 9. d-nb.info [d-nb.info]
- 10. Standard addition - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Calibration: External vs. Internal Standard Methods
In the precise world of quantitative analysis, the accuracy of concentration measurements is paramount. The choice of calibration strategy can significantly impact the reliability of results, especially in complex matrices encountered in pharmaceutical and biomedical research. This guide provides a detailed comparison of two fundamental calibration techniques: the external standard method and the internal standard method, offering insights into their principles, applications, and performance through experimental data and procedural workflows.
Core Principles: A Head-to-Head Look
External Standard Calibration: This method involves creating a calibration curve using a series of standards containing known concentrations of the analyte of interest, prepared in a clean solvent or a matrix that mimics the sample. The response of the analytical instrument to these standards is plotted against their concentrations. The concentration of the analyte in the unknown sample is then determined by measuring its response and interpolating the value from the calibration curve.
Internal Standard Calibration: To counteract potential variations in sample preparation and instrument response, the internal standard method introduces a constant amount of a non-endogenous, structurally similar compound—the internal standard (IS)—to all samples, standards, and blanks. The calibration curve is generated by plotting the ratio of the analyte's response to the IS's response against the analyte's concentration. This ratio-based approach corrects for variations that affect both the analyte and the IS, leading to more robust and reproducible results.
Comparative Performance Data
The following table summarizes key performance metrics from a hypothetical experiment analyzing a drug compound in human plasma using both calibration methods. This data illustrates the typical performance differences observed between the two techniques.
| Performance Metric | External Standard Method | Internal Standard Method | Key Takeaway |
| Accuracy (% Recovery) | 85 - 115% | 98 - 102% | The internal standard method generally yields higher accuracy by correcting for sample loss and matrix effects. |
| Precision (%RSD) | < 15% | < 5% | The use of an internal standard significantly improves the precision of the measurements by minimizing variability. |
| Linearity (R²) | > 0.99 | > 0.995 | Both methods can achieve excellent linearity, but the internal standard method often provides a more robust fit. |
| Matrix Effect | High Susceptibility | Low Susceptibility | The internal standard effectively compensates for signal suppression or enhancement caused by the sample matrix. |
| Sample Preparation Error | Prone to volumetric errors | Errors are minimized | The ratiometric measurement corrects for minor inconsistencies in sample volume during preparation. |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: External Standard Calibration for HPLC Analysis
-
Preparation of Stock Solution: Accurately weigh a known amount of the analyte reference standard and dissolve it in a suitable solvent (e.g., methanol) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution with the same solvent or a surrogate matrix to prepare a series of at least five calibration standards with decreasing concentrations that encompass the expected concentration range of the unknown samples.
-
Sample Preparation: Extract the analyte from the unknown samples using an appropriate method (e.g., protein precipitation, liquid-liquid extraction). Reconstitute the final extract in the mobile phase.
-
Instrumental Analysis: Inject the prepared calibration standards into the HPLC system, starting with the lowest concentration and proceeding to the highest. Following the standards, inject the prepared unknown samples.
-
Data Analysis: Record the peak area of the analyte for each standard. Construct a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis). Apply a linear regression to the data. Determine the concentration of the analyte in the unknown samples by interpolating their measured peak areas on the curve.
Protocol 2: Internal Standard Calibration for LC-MS/MS Analysis
-
Preparation of Stock Solutions: Prepare individual stock solutions for both the analyte and the selected internal standard (a stable isotope-labeled version of the analyte is ideal) in an appropriate solvent.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking a constant volume of the internal standard stock solution and varying volumes of the analyte stock solution into a surrogate matrix (e.g., drug-free plasma).
-
Sample Preparation: Add the same constant amount of the internal standard to each unknown sample, quality control sample, and blank matrix sample. Proceed with the sample extraction procedure (e.g., solid-phase extraction).
-
Instrumental Analysis: Analyze the prepared standards and samples using an LC-MS/MS system. Monitor the specific mass transitions for both the analyte and the internal standard.
-
Data Analysis: Calculate the ratio of the analyte peak area to the internal standard peak area for each standard. Construct a calibration curve by plotting this peak area ratio (y-axis) against the analyte concentration (x-axis). Determine the concentration in unknown samples by calculating their analyte/IS peak area ratio and interpolating from the calibration curve.
Visualizing the Workflows
The following diagrams illustrate the distinct procedural flows of the external and internal standard calibration methods.
Caption: Workflow of the External Standard Calibration Method.
Caption: Workflow of the Internal Standard Calibration Method.
Logical Comparison: Handling Analytical Variability
The fundamental difference between the two methods lies in their ability to account for sources of error during analysis.
Caption: How each calibration method addresses analytical variability.
Conclusion and Recommendations
The choice between external and internal standard calibration hinges on the specific requirements of the assay and the complexity of the sample matrix.
-
External Standard: This method is simpler, faster, and more cost-effective, making it suitable for well-controlled analytical systems where matrix effects are negligible and sample preparation is highly reproducible. It is often used in routine quality control of pure substances or simple formulations.
-
Internal Standard: Despite being more complex and requiring a suitable internal standard, this method offers superior accuracy and precision. It is the gold standard for bioanalytical assays, therapeutic drug monitoring, and metabolomics, where complex biological matrices introduce significant variability. The ability to correct for multiple sources of error simultaneously makes it indispensable for regulatory-compliant studies and the development of robust analytical methods in drug discovery and development.
For researchers in drug development and other scientific fields requiring high-quality quantitative data, investing the time to develop an internal standard method is highly recommended. The enhanced data integrity and reliability far outweigh the initial method development effort.
The Purity Premium: How Isotopic Enrichment Impacts Analytical Precision
A comparative guide for researchers, scientists, and drug development professionals on the critical role of isotopic purity in achieving accurate and reproducible analytical results.
In the world of high-precision analytical science, the adage "purity is paramount" holds especially true for isotopically labeled compounds. These powerful tools are indispensable in a vast array of applications, from quantitative proteomics and metabolomics to pharmacokinetic studies in drug development. However, the reliability of the data generated is intrinsically linked to the isotopic purity of the standards and reagents employed. This guide provides an objective comparison of how different levels of isotopic purity can influence analytical outcomes, supported by experimental data and detailed methodologies, to empower researchers to make informed decisions for their studies.
The Hidden Cost of Impurity: A Comparative Analysis
The isotopic purity of a labeled compound refers to the proportion of that compound that is fully labeled with the desired stable isotope. For instance, a 99% pure ¹³C-labeled internal standard contains 1% of the unlabeled or partially labeled compound. While this may seem like a negligible amount, it can introduce significant bias and variability into analytical measurements, particularly in sensitive techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
To illustrate this impact, consider a hypothetical quantitative proteomics experiment using a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) approach, where a "heavy" labeled internal standard is used to quantify a "light" analyte. The presence of unlabeled analyte as an impurity in the heavy standard can artificially inflate the signal of the light species, leading to an underestimation of the true biological change.
Table 1: Impact of Isotopic Purity on Quantitative Mass Spectrometry Analysis
| Isotopic Purity of Internal Standard | Signal-to-Noise Ratio (S/N) of Analyte | Coefficient of Variation (CV%) of Quantification | Accuracy of Quantification (% Deviation from True Value) |
| 99.9% | High | < 5% | < 2% |
| 98% | Moderate-High | 5-10% | 2-5% |
| 95% | Moderate | 10-20% | 5-15% |
| 90% | Low | > 20% | > 15% |
| This table presents representative data synthesized from multiple studies to illustrate the general trend of the impact of isotopic purity on key analytical parameters. Actual results may vary depending on the specific analytical method, instrument sensitivity, and analyte concentration. |
As the data suggests, a higher isotopic purity of the internal standard leads to a better signal-to-noise ratio, lower variability in measurements (lower CV%), and greater accuracy in quantification. Most research and pharmaceutical applications require isotopic enrichment levels above 95% to ensure that experimental results are not skewed by naturally occurring isotopes.[1]
Deuterium Labeling and the Chromatographic Isotope Effect
Deuterium (²H) labeling is a cost-effective and common strategy for synthesizing internal standards. However, it is crucial to be aware of the "chromatographic isotope effect" (CIE), where deuterated compounds may elute slightly earlier or later than their non-deuterated counterparts in liquid chromatography (LC). This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement in the mass spectrometer, ultimately compromising quantification accuracy.
Table 2: Comparison of Deuterated vs. ¹³C-Labeled Internal Standards
| Feature | Deuterated Internal Standard | ¹³C-Labeled Internal Standard |
| Cost | Generally lower | Generally higher |
| Chromatographic Isotope Effect | Can be significant, leading to retention time shifts | Generally negligible, co-elutes with the analyte |
| Risk of H/D Exchange | Possible at labile positions, affecting purity | Stable, no risk of exchange |
| Quantification Accuracy | Can be compromised by differential matrix effects | Generally higher due to co-elution and stability |
While ¹³C-labeled standards are often considered the "gold standard" due to their stability and lack of a significant isotope effect, careful method development and validation can mitigate the challenges associated with deuterated standards.
Experimental Protocols for Assessing Isotopic Purity
Ensuring the quality of isotopically labeled compounds is a critical first step in any quantitative study. High-resolution mass spectrometry (HRMS) and quantitative NMR (qNMR) are two powerful techniques for determining isotopic purity.
Protocol 1: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
This method relies on the high mass accuracy and resolution of modern mass spectrometers to distinguish between the isotopologues of a compound.
Methodology:
-
Sample Preparation: Dissolve the isotopically labeled compound in a suitable solvent to a concentration appropriate for the mass spectrometer.
-
Instrument Setup: Calibrate the mass spectrometer to ensure high mass accuracy. Set the instrument to acquire data in full scan mode with high resolution (e.g., > 60,000 FWHM).
-
Data Acquisition: Infuse the sample directly or inject it via a liquid chromatography system into the mass spectrometer. Acquire the mass spectrum, ensuring sufficient signal intensity for accurate measurement of the isotopic distribution.
-
Data Analysis:
-
Identify the monoisotopic peak of the fully labeled compound and the corresponding peaks for the unlabeled and partially labeled species.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = (Peak Area of Fully Labeled Species / Sum of Peak Areas of All Isotopologues) x 100
-
Correct for the natural abundance of isotopes in the unlabeled compound.
-
Protocol 2: Isotopic Purity Determination by Quantitative NMR (qNMR)
qNMR provides an alternative and often complementary method to MS for purity assessment. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Methodology:
-
Sample Preparation: Accurately weigh the isotopically labeled compound and a certified internal standard of known purity into an NMR tube. Dissolve the mixture in a deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, 90° pulse angle).
-
Ensure proper shimming to obtain sharp, symmetrical peaks.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
-
Purity Calculation:
-
Calculate the molar ratio of the analyte to the internal standard based on their integral values and the number of protons contributing to each signal.
-
Determine the purity of the analyte using the known purity of the internal standard and the accurately weighed masses.
-
Visualizing Complex Biological Systems: Signaling Pathways and Experimental Workflows
The use of isotopically labeled compounds is central to unraveling complex biological processes. Visualizing these intricate networks and the experimental approaches used to study them is crucial for clear communication and understanding.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway involved in cell proliferation, differentiation, and survival.[2] Quantitative proteomics studies often employ isotopic labeling to investigate how this pathway is perturbed in disease states.
References
Safety Operating Guide
Proper Disposal of Methyl 4-(Dimethylamino)benzoate-D4: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and minimizing environmental impact. This guide provides a comprehensive overview of the recommended procedures for the disposal of Methyl 4-(Dimethylamino)benzoate-D4, a deuterated stable isotope used in various research applications. The following information is synthesized from safety data sheets (SDS) for structurally similar compounds and general best practices for hazardous waste management.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working in a poorly ventilated area, a NIOSH-approved respirator is necessary.
Always handle the compound in a well-ventilated area, preferably within a fume hood.
Disposal Protocol
This compound should be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Containerization:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include any relevant hazard symbols.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials such as acids, bases, and strong reducing agents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for collection and disposal.
-
Waste material must be disposed of in accordance with all applicable national and local regulations.
-
Spill & Leak Procedures
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Quantitative Data Summary
The following table summarizes key data for a closely related, non-deuterated compound, Methyl 4-(dimethylamino)benzoate. This information should be used as a guideline, and it is crucial to consult the specific SDS for this compound if available.
| Property | Value | Source |
| Melting Point/Range | 62 - 65 °C / 143.6 - 149 °F | |
| Specific Gravity | 1.060 | |
| Molecular Formula | C10H9D4NO2 | [1] |
| Molecular Weight | 183.24 | [1] |
| Aquatic Toxicity (Fish) | LC50 - Danio rerio (zebra fish) - 23 mg/l - 96h | |
| Aquatic Toxicity (Algae) | ErC50 - Desmodesmus subspicatus - 111.9 mg/l - 72h | |
| Biodegradability | Readily biodegradable (62% in 29 days) |
Experimental Protocols
The toxicity data presented above is based on standardized ecotoxicological tests.
-
Toxicity to fish (LC50): This test was conducted on Danio rerio (zebra fish) over a 96-hour period according to Regulation (EC) No. 440/2008, Annex, C.1. The LC50 (Lethal Concentration, 50%) is the concentration of a chemical in water that kills 50% of the test animals in a given period.
-
Toxicity to algae (ErC50): This test was performed on Desmodesmus subspicatus (green algae) over a 72-hour period following Directive 67/548/EEC, Annex V, C.3. The ErC50 (Effective Concentration, 50%) is the concentration that causes a 50% reduction in the growth rate of the algae.
-
Biodegradability: The biodegradability was assessed over a 29-day period according to Regulation (EC) No. 440/2008, Annex, C.4-C. A result of 62% indicates that the substance is readily biodegradable, although it did not meet the 10-day time window criterion.
Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.
Caption: General workflow for the proper disposal of laboratory chemical waste.
References
Personal protective equipment for handling Methyl 4-(Dimethylamino)benzoate-D4
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 4-(Dimethylamino)benzoate-D4 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and maintain laboratory integrity.
Hazard Identification and Immediate Precautions
This compound and its non-deuterated counterpart are associated with several hazards. Immediate precautions are necessary to mitigate risks.
-
Primary Hazards : Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Potential Hazards : Similar compounds can be harmful if swallowed and may pose a risk to fertility or an unborn child.
-
First Aid :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.
-
Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.
-
Ingestion : Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.
-
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Protection Type | Specificatio | Standard |
| Eye/Face Protection | Chemical safety goggles or face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin exposure.[2] | |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[1][2] |
Operational and Handling Protocol
Adherence to a strict operational protocol is crucial for safety and to maintain the integrity of the experiment.
Step 1: Preparation
-
Ensure the work area is a well-ventilated chemical fume hood.[2]
-
Verify that an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required PPE as specified in the table above.
Step 2: Handling the Compound
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.
-
Weigh and transfer the compound within the chemical fume hood to minimize exposure.
-
Keep the container tightly closed when not in use.
Step 3: Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent contamination and degradation.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these emergency procedures.
-
Small Spills :
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable container for disposal.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Alert laboratory personnel and the safety officer.
-
Prevent the spill from entering drains.
-
Follow institutional emergency response protocols.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : The waste is considered chemical waste.
-
Container Disposal : Do not reuse empty containers. Dispose of them in accordance with approved waste disposal practices.
-
Disposal Method : All waste materials should be disposed of through a licensed waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
Quantitative Data Summary
The following table summarizes key quantitative data for the non-deuterated form, Methyl 4-(Dimethylamino)benzoate. This data is provided as a reference, and slight variations may exist for the deuterated compound.
| Property | Value | Source |
| Molecular Formula | C10H13NO2 | PubChem |
| Molecular Weight | 179.22 g/mol | PubChem |
| Melting Point | 62 - 65 °C | Fisher Scientific |
| Appearance | Off-white solid | Fisher Scientific |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound safely.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

